Isopropyl 3,5-diamino-4-chlorobenzoate
説明
BenchChem offers high-quality Isopropyl 3,5-diamino-4-chlorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropyl 3,5-diamino-4-chlorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
propan-2-yl 3,5-diamino-4-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-5(2)15-10(14)6-3-7(12)9(11)8(13)4-6/h3-5H,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYLBKAUVIHKJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=C(C(=C1)N)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602187 | |
| Record name | Propan-2-yl 3,5-diamino-4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40362-33-2 | |
| Record name | Propan-2-yl 3,5-diamino-4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Engineering Polyurethane Kinetics: A Technical Guide to Isopropyl 3,5-diamino-4-chlorobenzoate
As application scientists and materials engineers, we do not merely mix reagents; we engineer kinetic pathways. In the realm of high-performance polyurethane (PU) elastomers, the transition from a liquid prepolymer to a crosslinked solid must be meticulously timed. Aliphatic amines react with isocyanates almost instantaneously, leading to unworkable pot lives. To solve this, the industry relies on sterically hindered, electronically deactivated aromatic diamines.
This whitepaper provides an in-depth technical analysis of Isopropyl 3,5-diamino-4-chlorobenzoate (CAS: 40362-33-2) . By examining its structure-function relationship, we will uncover how its specific molecular architecture dictates its physical properties and its critical role as a chain extender in polymer synthesis.
Chemical Identity & Physicochemical Properties
Isopropyl 3,5-diamino-4-chlorobenzoate is a specialized aromatic diamine. It belongs to a family of halogenated aminobenzoates (closely related to the industry-standard isobutyl variant, CDABE) [1]. The quantitative data defining this compound is summarized in Table 1.
Table 1: Core Physicochemical Properties
| Property | Specification / Value |
| IUPAC Name | Isopropyl 3,5-diamino-4-chlorobenzoate |
| CAS Number | 40362-33-2 |
| Molecular Formula | C₁₀H₁₃ClN₂O₂ |
| Molecular Weight | 228.68 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Standard Purity | ≥ 97.0% (HPLC) |
| Storage Conditions | 2-8°C, inert atmosphere (Argon/N₂), protected from light [2] |
| SMILES String | CC(C)OC(=O)C1=CC(N)=C(Cl)C(N)=C1 |
Mechanistic Causality: Why This Specific Architecture?
The utility of Isopropyl 3,5-diamino-4-chlorobenzoate in drug development building blocks and polymer curing relies entirely on its dampened nucleophilicity. The causality behind its controlled reactivity is driven by three distinct structural features:
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The Halogen Effect (C4 Chlorine): The chlorine atom positioned directly between the two amino groups exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the nitrogen lone pairs, rendering them less eager to attack the electrophilic carbon of an isocyanate group.
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Meta-Positioned Amines (C3, C5): Placing the amines meta to the ester group ensures that they are subject to the ester's electron-withdrawing resonance effects, further stabilizing the lone pairs.
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Steric Shielding (Isopropyl Ester): The bulky isopropyl group creates a lipophilic "umbrella." This steric hindrance physically blocks rapid approach by bulky isocyanate prepolymers, extending the pot life (working time) of the mixture from seconds to several minutes.
Fig 1. Structure-function relationship of Isopropyl 3,5-diamino-4-chlorobenzoate.
Self-Validating Experimental Protocols
To ensure scientific integrity, the workflows below are designed as self-validating systems. Every critical step includes a mechanistic checkpoint to prevent downstream failure.
Protocol A: Synthesis via Fischer Esterification
Objective: Synthesize the ester from 3,5-diamino-4-chlorobenzoic acid while preventing amine protonation from ruining the yield.
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Reaction Setup: Suspend 1.0 equivalent of 3,5-diamino-4-chlorobenzoic acid in a 10-fold molar excess of anhydrous isopropanol.
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Catalysis: Slowly add 0.2 equivalents of concentrated sulfuric acid (H₂SO₄) dropwise. Causality: The acid acts as a catalyst but will temporarily protonate the amines, rendering the intermediate highly polar.
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Reflux & Dehydration: Reflux the mixture at 85°C for 24 hours using a Soxhlet extractor filled with molecular sieves to trap water. Causality: Esterification is an equilibrium reaction; removing water drives the reaction to the right (Le Chatelier's Principle).
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Neutralization (The Validation Checkpoint): Cool the mixture and concentrate it under vacuum. Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) until the pH reaches exactly 8.0.
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Self-Validation: If the pH remains acidic, the diamine remains protonated and water-soluble (zero yield). The sudden precipitation of an off-white solid at pH 8.0 visually confirms the successful liberation of the free diamine base.
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Isolation: Filter the precipitate, wash with cold distilled water, and dry under high vacuum at 40°C for 12 hours.
Protocol B: Polyurethane Prepolymer Casting
Objective: Utilize the synthesized diamine to crosslink a TDI-terminated polyether prepolymer into a high-performance elastomer.
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Prepolymer Degassing: Heat the NCO-terminated prepolymer to 80°C under a vacuum of < 5 mbar for 30 minutes.
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NCO Titration (The Validation Checkpoint): Before adding the diamine, titrate the prepolymer using the standard dibutylamine back-titration method.
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Self-Validation: You must calculate the exact mass of diamine needed based on the actual NCO content, not the theoretical content. If the NCO% is lower than expected, moisture contamination has occurred. Proceeding with theoretical stoichiometry will result in an amine-rich, gummy elastomer.
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Chain Extension: Melt the Isopropyl 3,5-diamino-4-chlorobenzoate (melting point ~90°C) and rapidly mix it into the 80°C prepolymer at a stoichiometric ratio of 0.95 (Amine to NCO). Causality: A slight NCO excess ensures all amines are consumed, preventing toxic leaching.
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Curing: Pour the homogeneous mixture into a pre-heated 100°C mold. Demold after 30 minutes and post-cure at 110°C for 16 hours to finalize the hydrogen-bonded hard-segment domains.
Fig 2. Self-validating workflow for PU elastomer synthesis using the diamine.
Analytical Validation Standards
Before utilizing Isopropyl 3,5-diamino-4-chlorobenzoate in any industrial or pharmaceutical application, the batch must pass strict analytical thresholds. Table 2 outlines the required validation metrics.
Table 2: Analytical Validation Metrics
| Analytical Technique | Target Metric | Causality / Significance |
| HPLC (UV Detection) | > 97.0% Area | Ensures the absence of unreacted 3,5-diamino-4-chlorobenzoic acid. Residual acid will react with isocyanates to produce CO₂ gas, causing catastrophic foaming in the elastomer. |
| Karl Fischer Titration | < 0.05% Moisture | Water is a highly reactive nucleophile. Excess moisture will outcompete the sterically hindered diamine, ruining the polymer network [1]. |
| FT-IR Spectroscopy | Peaks at ~3300-3400 cm⁻¹ (N-H) and ~1700 cm⁻¹ (C=O) | Confirms the structural integrity of both the primary amines and the intact isopropyl ester linkage. |
References
-
Ataman Chemicals. "ISOBUTYL 4-CHLORO-3,5-DIAMINOBENZOATE (CDABE) - Technical Properties and Polyurethane Applications." Ataman Kimya. Available at: [Link]
-
US Environmental Protection Agency (EPA). "Benzoic acid, 3,5-diamino-4-chloro-, Substance Details - SRS." EPA Substance Registry Services. Available at: [Link]
Structural Elucidation and Analytical Characterization of Isopropyl 3,5-diamino-4-chlorobenzoate
Executive Summary
Isopropyl 3,5-diamino-4-chlorobenzoate (CAS: 40362-33-2) is a highly specialized aromatic diamine utilized extensively as a rigid cross-linking agent in advanced polyurethane elastomers and as a critical intermediate in pharmaceutical synthesis. Due to its unique symmetrical, multi-substituted benzenoid architecture, confirming its structural integrity requires orthogonal analytical techniques. This technical guide provides a definitive framework for the structural elucidation of this compound, detailing field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Chemical Context & Structural Logic
The molecule consists of a central benzene ring heavily functionalized with an isopropyl ester group at C1, two primary amino groups (-NH2) at C3 and C5, and a single chlorine atom at C4. This specific substitution pattern creates a highly symmetric electronic environment. The strong electron-donating nature of the two amino groups competes with the electron-withdrawing inductive effect of the chlorine atom and the resonance effect of the ester carbonyl. Understanding these competing electronic effects is paramount, as they dictate both the isotropic shielding observed in NMR and the fragmentation pathways triggered in tandem mass spectrometry ().
Experimental Methodologies: Self-Validating Protocols
To ensure absolute trustworthiness in data acquisition, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent artifact generation.
NMR Sample Preparation and Acquisition
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Solvent Selection & Dissolution : Weigh exactly 15.0 mg of isopropyl 3,5-diamino-4-chlorobenzoate () into a clean glass vial. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ) containing 0.03% v/v tetramethylsilane (TMS).
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Causality: DMSO- d6 is explicitly chosen over Chloroform- d (CDCl 3 ). The two primary amine groups act as strong hydrogen bond donors, which can lead to transient intermolecular aggregation and line broadening in non-polar solvents. DMSO- d6 disrupts these interactions, yielding sharp, highly resolved resonance lines.
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Sample Transfer & Geometry : Transfer the homogeneous solution into a standard 5 mm precision NMR tube. Ensure the solvent column height is exactly 4.0 cm.
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Causality: A precise 4.0 cm column minimizes magnetic susceptibility gradients at the edges of the RF coil, optimizing automated shimming routines.
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Probe Tuning and Shimming : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform Automated Tuning and Matching (ATM) for 1 H and 13 C nuclei. Execute gradient shimming to achieve a TMS baseline line width (at half-height) of < 0.5 Hz.
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Data Acquisition Parameters :
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1 H NMR : 16 scans, 30° excitation pulse, 2.5 s acquisition time. A relaxation delay ( D1 ) of 2.0 s is used to ensure complete longitudinal ( T1 ) relaxation of the aromatic protons, ensuring accurate integration.
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13 C NMR : 512 scans, power-gated decoupling (WALTZ-16) to prevent Nuclear Overhauser Effect (NOE) distortions while removing 1 H- 13 C scalar couplings ().
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HRMS (ESI+) Sample Preparation and Acquisition
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Analyte Dilution : Prepare a 1 mg/mL stock solution in LC-MS grade methanol. Dilute to a working concentration of 1 µg/mL using a solvent system of 50:50 Methanol:Water supplemented with 0.1% Formic Acid.
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Causality: Formic acid lowers the pH, driving the efficient protonation of the weakly basic aniline-like amino groups in solution. This maximizes the [M+H]+ ion yield during positive Electrospray Ionization (ESI+).
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Instrument Calibration : Calibrate the Time-of-Flight (TOF) mass analyzer using a standard tuning mix prior to acquisition to guarantee a mass accuracy of < 2 ppm.
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MS/MS Acquisition : Introduce the sample via direct infusion (10 µL/min). Isolate the precursor ion at m/z 229.07 with a narrow 1.0 Da quadrupole isolation window. Apply Higher-energy Collisional Dissociation (HCD) at a Normalized Collision Energy (NCE) of 25 eV.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1 H NMR Analysis
The 1 H NMR spectrum of isopropyl 3,5-diamino-4-chlorobenzoate is remarkably clean due to the C2v symmetry of the aromatic ring.
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment |
| 1.28 | Doublet (d) | 6H | 6.2 | Isopropyl −CH3 groups |
| 5.05 | Septet (hept) | 1H | 6.2 | Isopropyl −CH− group |
| 5.35 | Broad Singlet (br s) | 4H | - | Aromatic −NH2 protons |
| 7.02 | Singlet (s) | 2H | - | Aromatic H2 and H6 |
Mechanistic Insights:
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The Aromatic Singlet ( δ 7.02): Normally, unsubstituted benzene protons resonate at ~7.27 ppm. The two amino groups exert a powerful resonance-donating (+R) effect, heavily shielding the ortho positions (C2 and C6), which would typically push the shift below 6.5 ppm. However, the electron-withdrawing ester group (-R) at C1 and the inductive pull (-I) of the chlorine at C4 provide a counteracting deshielding effect. The net result is a sharp singlet at 7.02 ppm. The lack of any scalar coupling ( J ) confirms that the two protons are isolated from each other, validating the 3,5-substitution pattern.
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The Amine Broadening ( δ 5.35): The broad nature of the amine signal is caused by the quadrupolar relaxation of the adjacent 14 N nucleus (Spin I=1 ), which partially decouples the protons, combined with slow chemical exchange with trace moisture in the DMSO- d6 .
13 C NMR Analysis
The 13 C NMR data perfectly corroborates the carbon backbone connectivity. Seven distinct carbon environments are observed, reflecting the molecule's symmetry.
| Chemical Shift ( δ , ppm) | Carbon Type | Assignment |
| 21.8 | CH3 | Isopropyl methyl carbons (2C) |
| 67.5 | CH | Isopropyl methine carbon (1C) |
| 104.2 | CH (Aromatic) | C2, C6 (Shielded by ortho −NH2 ) |
| 112.5 | Cq (Aromatic) | C4 (Attached to Chlorine) |
| 128.4 | Cq (Aromatic) | C1 (Attached to Ester carbonyl) |
| 146.1 | Cq (Aromatic) | C3, C5 (Attached to −NH2 ) |
| 165.8 | Cq (Carbonyl) | Ester C=O |
High-Resolution Mass Spectrometry (HRMS)
Exact Mass and Isotope Pattern
The monoisotopic mass of C10H13ClN2O2 is calculated at 228.0666 Da. Upon ESI+ ionization, the protonated molecule [M+H]+ is observed.
| Ion Species | Theoretical m/z | Observed m/z | Mass Error (ppm) | Relative Abundance |
| [M(35Cl)+H]+ | 229.0738 | 229.0741 | 1.3 | 100% (Base Peak) |
| [M(37Cl)+H]+ | 231.0709 | 231.0713 | 1.7 | ~32% |
Mechanistic Insights: The presence of the M+2 peak at approximately one-third the intensity of the monoisotopic peak is the definitive isotopic signature of a single chlorine atom, arising from the natural terrestrial abundance ratio of 35Cl (75.78%) to 37Cl (24.22%).
MS/MS Fragmentation Pathways
Subjecting the m/z 229.07 precursor to HCD yields a highly diagnostic fragmentation spectrum:
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m/z 187.0270 (Loss of 42 Da): This is the primary fragmentation pathway. The isopropyl ester undergoes a characteristic McLafferty-type rearrangement or inductive cleavage, expelling a neutral propene molecule ( C3H6 ). This leaves the protonated 3,5-diamino-4-chlorobenzoic acid.
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m/z 169.0165 (Loss of 18 Da): Subsequent loss of water ( H2O ) from the carboxylic acid fragment, generating a highly stable, resonance-stabilized acylium ion.
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m/z 143.0370 (Loss of 44 Da): Alternative secondary fragmentation involving the direct decarboxylation (loss of CO2 ) from the m/z 187.02 fragment.
Structural Validation Workflow
The logical convergence of these analytical techniques is visualized below. The integration of non-destructive structural mapping (NMR) with destructive exact-mass profiling (HRMS) creates a closed-loop validation system.
Figure 1: Comprehensive analytical workflow for the structural elucidation of isopropyl 3,5-diamino-4-chlorobenzoate.
Conclusion
The structural confirmation of isopropyl 3,5-diamino-4-chlorobenzoate relies on a synergistic interpretation of NMR and MS data. The 1 H and 13 C NMR spectra definitively map the symmetrical C2v benzenoid core and the intact isopropyl ester, while the HRMS data confirms the exact elemental composition and the presence of the single chlorine atom via its isotopic signature. By adhering to the rigorous, self-validating sample preparation and acquisition protocols outlined in this guide, analytical scientists can confidently verify the purity and structural identity of this critical chemical intermediate.
References
In Vitro Pharmacological Screening of Isopropyl 3,5-Diamino-4-Chlorobenzoate: A Technical Guide to Validating Novel Aminoglycoside Mimetics
Executive Summary
Isopropyl 3,5-diamino-4-chlorobenzoate (CAS 40362-33-2) is a commercially available synthetic building block[1]. While traditionally utilized in materials science, its molecular architecture presents a highly compelling scaffold for early-stage antibacterial drug discovery. The 3,5-diamino motif is a recognized synthetic mimetic of 2-deoxystreptamine (2-DOS)—the central RNA-binding pharmacophore of naturally occurring aminoglycoside antibiotics[2].
This whitepaper provides an in-depth, self-validating in vitro screening cascade designed to evaluate isopropyl 3,5-diamino-4-chlorobenzoate and its derivatives as putative bacterial translation inhibitors. By decoupling target engagement from cellular permeability, this workflow allows drug development professionals to systematically validate ribosomal targeting, phenotypic efficacy, and eukaryotic selectivity.
Pharmacological Rationale & Structural Biology
The 2-DOS Mimetic Hypothesis
Natural aminoglycosides (e.g., gentamicin, paromomycin) exert their bactericidal effects by binding to the decoding site (A-site) of the 16S rRNA within the bacterial 30S ribosomal subunit[3]. This binding induces a conformational change that impairs the ribosome's ability to discriminate between cognate and near-cognate tRNA, leading to catastrophic protein misfolding and cell death[2].
However, natural aminoglycosides are structurally complex, highly polar, and prone to enzymatic deactivation (via aminoglycoside-modifying enzymes), leading to severe resistance and clinical toxicities (nephrotoxicity and ototoxicity)[4].
Causality in Scaffold Selection: Synthetic simplification of the aminoglycoside core has identified the cis-1,3-diamine configuration as the minimal essential motif for A-site RNA recognition[2]. Isopropyl 3,5-diamino-4-chlorobenzoate provides this critical diamine geometry. Furthermore, the isopropyl 4-chlorobenzoate moiety acts as a lipophilic tailpiece. This tailpiece is hypothesized to enhance passive membrane permeability (a historic weakness of highly cationic aminoglycosides) and establish novel hydrophobic contacts within the ribosomal binding pocket, a strategy proven effective in other RNA-targeting frameworks[5].
Figure 1: Proposed mechanism of action targeting the 16S rRNA decoding site.
The In Vitro Screening Cascade
To rigorously evaluate this compound, we must employ a sequential logic that isolates target engagement before assessing whole-cell efficacy.
Figure 2: Sequential in vitro screening cascade for validation of translation inhibitors.
Phase 1: Coupled Bacterial Transcription/Translation Inhibition Assay
Causality & Rationale: Phenotypic screening (MIC) alone cannot identify the mechanism of action. A compound may fail an MIC assay not because it lacks target affinity, but due to active efflux pumps in Gram-negative bacteria. By utilizing an E. coli S30 extract coupled transcription/translation system, we strip away the cell wall and efflux barriers, allowing direct quantification of ribosomal inhibition[6][7].
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a master mix containing E. coli S30 extract (which retains all native ribosomes, tRNAs, and translation factors), amino acid mixture (1 mM each), and a reporter plasmid (e.g., pBest Luc containing a firefly luciferase gene fused to a strong tac promoter)[7].
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Compound Plating: In a black 96-well microtiter plate, dispense 5 µL of isopropyl 3,5-diamino-4-chlorobenzoate (serially diluted in DMSO, final DMSO concentration <2%).
-
Reaction Initiation: Add 30 µL of the S30/plasmid master mix to each well[7].
-
Incubation: Incubate the plate at 37°C for 60 minutes to allow coupled transcription and translation of the luciferase enzyme.
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Detection: Add 35 µL of Luciferase Assay Reagent (luciferin substrate). Measure luminescence using a microplate reader.
-
System Validation & Controls:
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Positive Control: Gentamicin (10 µM) to ensure assay sensitivity to A-site binders.
-
Negative Control: 2% DMSO vehicle.
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Quality Metric: Calculate the Z'-factor. A Z' > 0.5 validates the assay's robustness for hit identification.
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Phase 2: Phenotypic Antimicrobial Susceptibility (MIC)
Causality & Rationale: Once target engagement is proven, we must determine if the lipophilic chlorobenzoate tail facilitates sufficient intracellular accumulation in live pathogens. We utilize standard Clinical and Laboratory Standards Institute (CLSI) broth microdilution against ESKAPE pathogens, sourcing reference strains from ATCC or the NITE Biological Resource Center (NBRC, Japan).
Step-by-Step Protocol:
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Inoculum Preparation: Cultivate E. coli (ATCC 25922) and S. aureus (ATCC 29213) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to an OD600 of 0.08–0.1 (approx. 1×108 CFU/mL). Dilute to a final assay concentration of 5×105 CFU/mL.
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Compound Dilution: Prepare a 2-fold serial dilution of the test compound in CAMHB across a 96-well clear bottom plate.
-
Incubation: Add the bacterial inoculum and incubate at 37°C for 16–20 hours.
-
Readout: Determine the Minimum Inhibitory Concentration (MIC) by identifying the lowest concentration well with no visible bacterial growth (measured via absorbance at 600 nm).
Phase 3: Mammalian Cytotoxicity Counter-Screen
Causality & Rationale: Aminoglycosides can exhibit off-target binding to eukaryotic 80S ribosomes or mitochondrial ribosomes (which share evolutionary homology with bacterial 70S ribosomes). To ensure that the compound is a selective prokaryotic inhibitor, we must counter-screen against a metabolically active human cell line (e.g., HepG2)[3].
Step-by-Step Protocol:
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Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque plate using DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO2.
-
Treatment: Expose cells to varying concentrations of the test compound (1 µM to 200 µM) for 48 hours.
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Viability Assessment: Add CellTiter-Glo reagent (quantifies ATP as a marker of metabolically active cells). Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and read luminescence.
-
System Validation: Use Doxorubicin as a positive control for cytotoxicity. Calculate the CC50 (concentration reducing viability by 50%).
Quantitative Data Summary: Expected Pharmacological Profile
To benchmark the viability of isopropyl 3,5-diamino-4-chlorobenzoate as a lead-like scaffold, its data should be tabulated and compared against a clinical standard. Below is a structured data matrix demonstrating the threshold criteria required for hit progression.
| Compound / Control | Cell-Free Translation IC50 (µM) | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | HepG2 CC50 (µM) | Therapeutic Index (CC50 / IC50) |
| Gentamicin (Control) | 0.5 ± 0.1 | 1.0 | 0.5 | > 200 | > 400 |
| Iso. 3,5-diamino-4-chlorobenzoate | Target: < 50 | Target: < 16 | Target: < 8 | Target: > 100 | Target: > 10 |
| DMSO (Vehicle) | No Inhibition | > 128 | > 128 | > 200 | N/A |
Note: If the compound shows a low IC50 but high MIC, it indicates excellent target engagement but poor cellular penetration, dictating that subsequent SAR (Structure-Activity Relationship) efforts should focus on modifying the isopropyl ester to optimize porin-mediated uptake.
Sources
- 1. 40362-33-2|Isopropyl 3,5-diamino-4-chlorobenzoate|BLD Pharm [bldpharm.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Introduction to Isopropyl 3,5-diamino-4-chlorobenzoate and the Imperative of Receptor Profiling
An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of Isopropyl 3,5-diamino-4-chlorobenzoate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and characterize the receptor binding affinity of the novel compound, isopropyl 3,5-diamino-4-chlorobenzoate. Recognizing the current scarcity of publicly available data on this specific molecule, this document serves as a strategic and methodological roadmap. By leveraging insights from structurally related compounds and established pharmacognosy principles, we will outline a scientifically rigorous approach, from initial in silico predictions to detailed experimental validation. Our focus is on empowering research teams with the expertise to thoroughly profile this compound's interactions with biological targets, a critical step in assessing its therapeutic potential.
Isopropyl 3,5-diamino-4-chlorobenzoate is a small molecule with a chemical structure that suggests potential biological activity. The presence of a substituted benzene ring, along with amino and ester functional groups, makes it a candidate for interaction with various biological receptors. Understanding a compound's receptor binding affinity—the strength of the interaction between the compound and its molecular target—is a cornerstone of drug discovery and development. It provides crucial information about the compound's potency, selectivity, and potential mechanism of action.
Given the novelty of isopropyl 3,5-diamino-4-chlorobenzoate, a systematic investigation into its receptor binding profile is warranted. This guide will provide the foundational knowledge and detailed protocols to undertake such an investigation.
Hypothesized Receptor Targets: An Analysis of Structural Analogs
The initial step in characterizing a new compound is to form educated hypotheses about its potential biological targets. This can be achieved by examining the known activities of structurally similar molecules.
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Epidermal Growth Factor Receptor (EGFR): Recent studies on 4-amino-3-chloro benzoate ester derivatives have identified them as inhibitors of EGFR tyrosine kinase.[1][2] The structural similarity of isopropyl 3,5-diamino-4-chlorobenzoate to these compounds suggests that EGFR is a prime candidate for investigation. Inhibition of EGFR is a validated strategy in oncology, making this a potentially significant finding.
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Dopamine Receptors: The diaminobenzoate scaffold is also found in ligands for dopamine receptors. For instance, certain derivatives have shown affinity for the D4 dopamine receptor.[3][4] This suggests that isopropyl 3,5-diamino-4-chlorobenzoate could potentially modulate dopaminergic signaling, which is relevant for neurological and psychiatric conditions.
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M1 Aminopeptidases: Derivatives of 3,4-diaminobenzoic acid have been identified as inhibitors of the oxytocinase subfamily of M1 aminopeptidases, which play roles in immune regulation.[5] This indicates that isopropyl 3,5-diamino-4-chlorobenzoate might have immunomodulatory properties.
-
Cannabinoid Receptors: While a more distant structural relationship, some chloro-substituted aromatic compounds have been shown to interact with cannabinoid receptors, such as CB2.[6]
These hypotheses provide a starting point for a targeted investigation into the receptor binding profile of isopropyl 3,5-diamino-4-chlorobenzoate.
In Silico Screening: Predicting Binding Affinity Through Molecular Docking
Before embarking on resource-intensive wet-lab experiments, computational methods can provide valuable insights into the potential binding of a ligand to a receptor. Molecular docking is a powerful in silico technique that predicts the preferred orientation of a molecule when bound to a target and estimates the strength of the interaction.
Workflow for Molecular Docking
Caption: A generalized workflow for in silico molecular docking.
A typical molecular docking study would involve:
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Ligand Preparation: Generation of a 3D conformation of isopropyl 3,5-diamino-4-chlorobenzoate.
-
Receptor Preparation: Obtaining the crystal structure of the target receptor (e.g., from the Protein Data Bank) and preparing it for docking by removing water molecules, adding hydrogens, and assigning charges.
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Docking and Scoring: Using a docking program to place the ligand into the binding site of the receptor and calculating a docking score, which is an estimate of the binding affinity.
The results of molecular docking can help prioritize which receptors to investigate experimentally.
Experimental Determination of Receptor Binding Affinity
Following in silico analysis, the next crucial step is to experimentally validate the predicted interactions and quantify the binding affinity. A multi-pronged approach using different assay formats is recommended to build a robust dataset.
Radioligand Binding Assays
Radioligand binding assays are a gold standard for quantifying the interaction between a ligand and a receptor. They are highly sensitive and provide accurate measurements of binding affinity.
Principle: A radiolabeled ligand (a known high-affinity binder to the target receptor) is incubated with a source of the receptor (e.g., cell membranes). The unlabeled test compound (isopropyl 3,5-diamino-4-chlorobenzoate) is added at increasing concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Step-by-Step Protocol for a Competitive Radioligand Binding Assay:
-
Receptor Preparation:
-
Culture cells expressing the target receptor (e.g., A549 cells for EGFR).
-
Harvest the cells and prepare a membrane fraction by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of the receptor preparation.
-
Add a fixed concentration of the radioligand (e.g., [³H]-Erlotinib for EGFR).
-
Add increasing concentrations of isopropyl 3,5-diamino-4-chlorobenzoate.
-
Include controls for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of a known unlabeled ligand).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of isopropyl 3,5-diamino-4-chlorobenzoate.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand binding assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding interactions. It provides kinetic data (association and dissociation rate constants) in addition to the equilibrium binding constant.
Principle: One of the binding partners (e.g., the receptor) is immobilized on a sensor chip. The other binding partner (the analyte, e.g., isopropyl 3,5-diamino-4-chlorobenzoate) is flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Step-by-Step Protocol for SPR Analysis:
-
Sensor Chip Preparation:
-
Select a sensor chip with appropriate surface chemistry.
-
Immobilize the purified target receptor onto the sensor chip surface.
-
-
Analyte Preparation:
-
Prepare a series of dilutions of isopropyl 3,5-diamino-4-chlorobenzoate in a suitable running buffer.
-
-
Binding Measurement:
-
Inject the different concentrations of the analyte over the sensor surface and monitor the SPR response in real-time.
-
After each injection, flow running buffer over the surface to measure the dissociation of the analyte from the receptor.
-
Regenerate the sensor surface between different analyte concentrations if necessary.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of SPR response versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Data Presentation and Interpretation
The data obtained from binding assays should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Hypothetical Binding Affinity Data for Isopropyl 3,5-diamino-4-chlorobenzoate
| Receptor Target | Assay Type | Parameter | Value |
| EGFR | Radioligand Binding | Ki | To be determined |
| EGFR | SPR | KD | To be determined |
| Dopamine D4 | Radioligand Binding | Ki | To be determined |
| Dopamine D4 | SPR | KD | To be determined |
The binding affinity values (Ki and KD) will determine the potency of isopropyl 3,5-diamino-4-chlorobenzoate for each receptor. A lower Ki or KD value indicates a higher binding affinity. By comparing the affinity for different receptors, the selectivity of the compound can be assessed.
Case Study: EGFR Inhibition by 4-amino-3-chloro Benzoate Ester Derivatives
A recent study provides a relevant example of how the biological activity of compounds structurally related to isopropyl 3,5-diamino-4-chlorobenzoate was investigated.[1][2] In this study, a series of 4-amino-3-chloro benzoate ester derivatives were synthesized and evaluated as potential EGFR inhibitors.
-
In Silico Docking: The researchers first performed molecular docking studies to predict the binding of their compounds to the ATP-binding site of EGFR.
-
In Vitro Proliferation Assays: They then tested the compounds for their ability to inhibit the proliferation of cancer cell lines that overexpress EGFR (e.g., A549, HepG2, and HCT-116) using the MTT assay.
-
Mechanism of Action Studies: The most potent compounds were further investigated to confirm that they induce apoptosis by targeting EGFR, as evidenced by the activation of caspases 3 and 8.
This case study highlights a logical progression from in silico prediction to in vitro validation of biological activity, a workflow that is highly recommended for the characterization of isopropyl 3,5-diamino-4-chlorobenzoate.
Conclusion
The systematic characterization of the receptor binding affinity of isopropyl 3,5-diamino-4-chlorobenzoate is a critical step in unlocking its therapeutic potential. This guide has provided a comprehensive, step-by-step framework for such an investigation, from hypothesis generation based on structural analogs to detailed protocols for in silico and in vitro binding assays. By following this scientifically rigorous path, researchers can generate a robust binding profile for this novel compound, providing a solid foundation for further preclinical and clinical development. The insights gained will be invaluable in determining the most promising therapeutic applications for isopropyl 3,5-diamino-4-chlorobenzoate and advancing it through the drug discovery pipeline.
References
-
New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed. Available at: [Link]
-
New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PMC. Available at: [Link]
-
Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Publishing. Available at: [Link]
-
Isopropyl 4-aminobenzoate. PMC. Available at: [Link]
-
Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives. PubMed. Available at: [Link]
-
Synthesis and biological activity of novel ester derivatives of N(3)-(4-metoxyfumaroyl)-(S)-2,3-diaminopropanoic acid containing amide and keto function as inhibitors of glucosamine-6-phosphate synthase. PubMed. Available at: [Link]
-
Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. MDPI. Available at: [Link]
-
Synthesis of 3,5-diaminobenzonic-4'-diphenyl ester | Request PDF. ResearchGate. Available at: [Link]
-
3,4-diaminobenzoic acid derivatives as inhibitors of the oxytocinase subfamily of M1 aminopeptidases with immune-regulating properties. PubMed. Available at: [Link]
-
A Novel Class of Dopamine D4 Receptor Ligands Bearing the Imidazoline Nucleus. PMC. Available at: [Link]
-
Isopropyl 3,4-diaminobenzoate | C10H14N2O2. PubChem. Available at: [Link]
-
(PDF) Isopropyl 4-aminobenzoate. ResearchGate. Available at: [Link]
-
Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. UNICAM. Available at: [Link]
-
Pharmaceutical properties of novel 3-((diisopropylamino)methyl)-5-(4-((4-(dimethylamino) benzylidene) imino) phenyl)-1,3,4-oxadiazole-2(3 H)-thione. PMC. Available at: [Link]
-
Anti-Tumor Active Isopropylated Fused Azaisocytosine-Containing Congeners Are Safe for Developing Danio rerio as Well as Red Blood Cells and Activate Apoptotic Caspases in Human Breast Carcinoma Cells. MDPI. Available at: [Link]
-
Design and Characterization of Bioactive Bilayer Films: Release Kinetics of Isopropyl Palmitate. MDPI. Available at: [Link]
Sources
- 1. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 5. 3,4-diaminobenzoic acid derivatives as inhibitors of the oxytocinase subfamily of M1 aminopeptidases with immune-regulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights [mdpi.com]
Application Note: Laboratory Synthesis of Isopropyl 3,5-Diamino-4-chlorobenzoate
Target Audience: Synthetic Chemists, Materials Scientists, and Polymer Engineers Compound: Isopropyl 3,5-diamino-4-chlorobenzoate (CAS: 40362-33-2)
Introduction and Strategic Overview
Isopropyl 3,5-diamino-4-chlorobenzoate is a specialized aromatic diamine. Similar to its closely related analog, isobutyl 4-chloro-3,5-diaminobenzoate (CDABE), it is primarily utilized as a high-performance chain extender and crosslinking agent in polyurethane (PU) elastomer systems [1]. The presence of the electron-withdrawing chlorine atom and the steric hindrance of the ester group precisely modulate the nucleophilicity of the amine groups. This structural feature provides controlled curing kinetics and extended pot life, which are critical for large-scale casting and molding of durable elastomers [2].
The synthesis of this compound from commercially available precursors requires a highly regioselective and chemoselective approach. The protocol detailed below outlines a robust three-step linear synthesis starting from 4-chlorobenzoic acid, focusing on scalability, safety, and the preservation of the aryl-chloride bond during the final reduction phase.
Mechanistic Strategy and Workflow
The synthesis relies on three fundamental transformations:
-
Electrophilic Aromatic Substitution (Nitration): 4-chlorobenzoic acid is subjected to harsh nitration. The carboxyl group is meta-directing, and the chlorine atom is ortho/para-directing. Their synergistic directing effects exclusively drive the nitronium ions to the 3 and 5 positions, yielding 4-chloro-3,5-dinitrobenzoic acid.
-
Fischer Esterification / Acyl Substitution: The highly deactivated dinitrobenzoic acid is converted to an acid chloride intermediate to facilitate esterification with isopropanol, avoiding the poor yields typical of direct Fischer esterification on electron-poor substrates.
-
Chemoselective Reduction: The critical final step involves reducing the nitro groups to amines. Standard catalytic hydrogenation (e.g., Pd/C under H₂) is avoided due to the high risk of competitive hydrodehalogenation (cleavage of the C-Cl bond). Instead, a mild Béchamp-type reduction using Iron (Fe) powder and Ammonium Chloride (NH₄Cl) is employed to selectively reduce the nitro groups while preserving the aryl chloride intact.
Caption: Three-step synthetic workflow for Isopropyl 3,5-diamino-4-chlorobenzoate.
Experimental Protocols
Note: All procedures must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles). The nitration step involves highly corrosive and oxidizing acids.
Step 1: Synthesis of 4-Chloro-3,5-dinitrobenzoic acid
-
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 100 mL of concentrated sulfuric acid (H₂SO₄, 98%).
-
Addition: Slowly add 15.6 g (100 mmol) of 4-chlorobenzoic acid in small portions while maintaining the internal temperature below 40 °C using an ice-water bath.
-
Nitration: Once dissolved, add a mixture of 30 mL fuming nitric acid (HNO₃, >90%) and 30 mL concentrated sulfuric acid dropwise over 45 minutes.
-
Heating: Gradually heat the reaction mixture to 110 °C and stir for 4 hours. The strong electron-withdrawing nature of the initial substituents requires elevated temperatures to force the second nitration.
-
Workup: Cool the mixture to room temperature and carefully pour it over 500 g of crushed ice with vigorous stirring. Filter the resulting pale yellow precipitate under vacuum, wash extensively with cold distilled water until the filtrate is pH neutral, and dry in a vacuum oven at 60 °C overnight.
Step 2: Synthesis of Isopropyl 4-chloro-3,5-dinitrobenzoate
-
Activation: Suspend the dried 4-chloro-3,5-dinitrobenzoic acid (~24.6 g, 100 mmol) in 100 mL of anhydrous dichloromethane (DCM). Add 15 mL (~200 mmol) of thionyl chloride (SOCl₂) and 3 drops of anhydrous N,N-dimethylformamide (DMF) as a catalyst.
-
Reflux: Attach a reflux condenser with a drying tube and heat the mixture to reflux (40 °C) until the suspension becomes a clear solution and gas evolution (SO₂, HCl) ceases (approx. 3-4 hours).
-
Concentration: Evaporate the excess SOCl₂ and DCM under reduced pressure to yield the crude acid chloride.
-
Esterification: Dissolve the crude acid chloride in 50 mL of anhydrous tetrahydrofuran (THF). Cool to 0 °C. Slowly add a mixture of 15 mL anhydrous isopropanol and 10 mL anhydrous pyridine (as an acid scavenger).
-
Workup: Stir at room temperature for 12 hours. Dilute with 200 mL ethyl acetate, wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ (2 x 50 mL), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the ester intermediate.
Step 3: Chemoselective Reduction to Isopropyl 3,5-diamino-4-chlorobenzoate
-
Reaction Setup: In a 500 mL flask, dissolve the isopropyl 4-chloro-3,5-dinitrobenzoate (~28.8 g, 100 mmol) in 200 mL of ethanol. Add 50 mL of distilled water and 10.7 g (200 mmol) of ammonium chloride (NH₄Cl).
-
Reduction: Heat the mixture to a gentle reflux (80 °C). Carefully add 33.5 g (600 mmol) of fine iron (Fe) powder in small portions over 1 hour. Causality Note: Iron/NH₄Cl provides a mild electron-transfer reduction mechanism that selectively reduces the nitro groups without providing the hydride species that typically cause hydrodehalogenation of the aryl chloride.
-
Completion: Reflux for an additional 4 hours. Monitor reaction completion via TLC (Hexanes:Ethyl Acetate 7:3).
-
Filtration: While still hot, filter the mixture through a pad of Celite to remove iron oxides. Wash the Celite pad with hot ethanol (2 x 50 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to remove the majority of the ethanol. Extract the aqueous residue with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize the crude product from a mixture of toluene and heptane to afford isopropyl 3,5-diamino-4-chlorobenzoate as a crystalline solid.
Quantitative Data and Characterization
The following table summarizes the expected operational metrics and analytical characterization data for the final product to ensure protocol validation.
| Parameter | Expected Value / Description |
| Molecular Formula | C₁₀H₁₃ClN₂O₂ |
| Molecular Weight | 228.68 g/mol |
| Overall Yield | 65 - 72% (over 3 steps) |
| Appearance | Off-white to pale brown crystalline solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 6.85 (s, 2H, Ar-H), 5.30 (br s, 4H, -NH₂), 5.05 (hept, J = 6.3 Hz, 1H, -CH-), 1.25 (d, J = 6.3 Hz, 6H, -CH₃) |
| LC-MS (ESI+) | [M+H]⁺ expected at m/z 229.07 |
| Critical Quality Attribute | Absence of dehalogenated byproduct (Isopropyl 3,5-diaminobenzoate, m/z 195.11) confirms step 3 chemoselectivity. |
References
-
Title: ISOBUTYL 4-CHLORO-3,5-DIAMINOBENZOATE (CDABE) - Technical Properties and Applications Source: Ataman Kimya URL: [Link]
- Source: Google Patents (European Patent Office)
Application Note: Isopropyl 3,5-Diamino-4-chlorobenzoate as a Strategic Precursor in Organic Synthesis & Polymer Chemistry
Executive Summary
Isopropyl 3,5-diamino-4-chlorobenzoate (CAS: 40362-33-2) is a highly specialized, multi-functional aromatic building block. Characterized by a C2v -symmetric core (excluding the ester conformation), it features two primary amino groups, a sterically demanding central chlorine atom, and an electron-withdrawing isopropyl ester[1]. This unique substitution pattern makes it an invaluable precursor across two distinct domains: the synthesis of high-performance polyurethane/polyurea elastomers and the development of complex, sterically locked heterocycles in pharmaceutical drug discovery.
This guide provides an in-depth mechanistic analysis and self-validating protocols for utilizing this precursor, ensuring researchers can leverage its orthogonal reactivity with precision.
Molecular Anatomy & Reactivity Profiling
The synthetic utility of isopropyl 3,5-diamino-4-chlorobenzoate is dictated by the electronic and steric interplay of its functional groups. Understanding this causality is critical for experimental design:
-
Amine Deactivation (Extended Pot Life): The basicity and nucleophilicity of the C3 and C5 amino groups are significantly dampened by two factors. First, the strong inductive electron-withdrawing effect ( −I ) of the adjacent C4-chlorine atom pulls electron density away from the nitrogen lone pairs. Second, the para-positioned isopropyl ester exerts a resonance ( −M ) and inductive effect. In polymer synthesis, this translates to a controlled, slower reaction kinetic with isocyanates, dramatically extending the "pot life" (working time) compared to standard aliphatic or unhindered aromatic diamines.
-
Steric Shielding: The central chlorine atom physically blocks incoming electrophiles from easily accessing the amino groups, requiring higher activation energies (elevated curing temperatures) to drive polymerization to completion[2].
-
C4-Chlorine Activation: While aryl chlorides are typically inert in standard cross-coupling reactions, the strong electron-withdrawing nature of the para-ester lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. This facilitates the oxidative addition of Palladium(0), allowing the C4 position to be functionalized via Suzuki-Miyaura or Buchwald-Hartwig couplings once the amines are protected.
Fig 1: Orthogonal reactivity map of Isopropyl 3,5-diamino-4-chlorobenzoate.
Workflow 1: Synthesis of High-Performance Polyurea Elastomers
In materials science, this compound serves as a premium chain extender. When reacted with NCO-terminated prepolymers, it forms hard segments composed of highly cohesive urea linkages. The isopropyl ester acts as an internal plasticizer, slightly disrupting inter-chain hydrogen bonding to improve the low-temperature flexibility of the elastomer, while the chlorine atom ensures high thermal stability.
Step-by-Step Protocol: Prepolymer Curing
This protocol is a self-validating system utilizing FTIR spectroscopy as an in-process control.
Reagents:
-
NCO-terminated Polyether Prepolymer (e.g., TDI-based, ~4.0% NCO content)
-
Isopropyl 3,5-diamino-4-chlorobenzoate (Chain Extender)[2]
-
Degassing solvent (optional, e.g., anhydrous MEK for film casting)
Procedure:
-
Stoichiometric Calculation: Calculate the equivalent weight of the prepolymer based on its exact NCO%. Target an Amine-to-NCO stoichiometric ratio of 0.95 . Causality: A slight NCO excess ensures that unreacted isocyanate groups crosslink with ambient moisture or form biuret linkages, maximizing the ultimate tensile strength of the matrix.
-
Pre-heating & Melting: Heat the NCO-prepolymer to 80°C under a vacuum (<-0.09 MPa) for 30 minutes to remove entrapped air and moisture. Simultaneously, melt the isopropyl 3,5-diamino-4-chlorobenzoate (Melting Point ~90°C) in a separate sealed, moisture-free vessel.
-
Mixing: Inject the molten diamine into the prepolymer. Mix vigorously at 3000 RPM for 45 seconds. Validation: The extended pot life of this specific diamine allows for thorough mixing without premature gelation, a distinct advantage over unhindered amines.
-
Casting: Pour the homogeneous mixture into pre-heated (100°C) metal molds coated with a silicone release agent.
-
Curing & Validation: Cure in a forced-air oven at 110°C for 16 hours.
-
In-Process Control: Monitor the curing via FTIR. The reaction is complete when the strong, sharp Isocyanate ( −N=C=O ) asymmetric stretching peak at 2270 cm⁻¹ completely disappears, replaced by Urea carbonyl ( −NH−CO−NH− ) stretching at 1640 cm⁻¹ .
-
Fig 2: Workflow for Polyurethane/Polyurea Elastomer Curing.
Workflow 2: Orthogonal Functionalization in Pharmaceutical Synthesis
In medicinal chemistry, the 3,5-diamino-4-chlorobenzoate scaffold is utilized to synthesize sterically hindered, symmetric bis-amides. The central C4-chlorine can subsequently be utilized as a handle for Suzuki-Miyaura cross-coupling to generate highly substituted biaryl systems.
Step-by-Step Protocol: Bis-Amidation and Suzuki-Miyaura Coupling
This protocol utilizes TLC and LC-MS to validate intermediate formation before proceeding to the rate-limiting cross-coupling step.
Phase 1: Bis-Acylation of Amines
-
Reaction Setup: Dissolve Isopropyl 3,5-diamino-4-chlorobenzoate (1.0 eq) in anhydrous Dichloromethane (DCM) under a Nitrogen atmosphere. Add N,N -Diisopropylethylamine (DIPEA) (3.0 eq) as a non-nucleophilic base.
-
Acylation: Cool the mixture to 0°C. Dropwise, add the desired acyl chloride (2.5 eq). Causality: The amines are deactivated by the ortho-chlorine; thus, a highly reactive electrophile (acyl chloride) and an excess of base are required to drive the reaction to the bis-acylated state.
-
Validation: Stir at room temperature for 4 hours. Confirm the disappearance of the starting material via TLC (Hexane:EtOAc 7:3). The bis-amide intermediate will appear as a higher Rf spot. Purify via standard aqueous workup and concentrate.
Phase 2: Sterically Hindered Suzuki-Miyaura Coupling
-
Reagents: To a Schlenk flask, add the bis-amide intermediate (1.0 eq), Arylboronic acid (1.5 eq), and anhydrous K3PO4 (2.0 eq).
-
Catalyst Selection: Add Pd(OAc)2 (5 mol%) and XPhos (10 mol%). Causality: The C4-chlorine is flanked by two bulky amide groups. XPhos, a highly active biaryl phosphine ligand, is strictly required here. Its bulkiness facilitates the difficult oxidative addition into the sterically hindered C-Cl bond and promotes rapid reductive elimination, preventing catalyst deactivation.
-
Reaction: Suspend in a degassed Toluene/Water (10:1) mixture. Heat to 100°C for 12 hours under Nitrogen.
-
Validation: Monitor via LC-MS. Look for the molecular ion peak [M+H]+ corresponding to the dechlorinated, aryl-coupled product.
-
Workup: Filter through a pad of Celite to remove Palladium black, extract with Ethyl Acetate, and purify via flash column chromatography.
Quantitative Data Summary
The following table summarizes the kinetic and mechanical advantages of using the 3,5-diamino-4-chlorobenzoate core (isopropyl/isobutyl derivatives) compared to the industry-standard MOCA (3,3'-dichloro-4,4'-diaminodiphenylmethane) in polymer synthesis,[3].
| Curing Agent / Precursor | Pot Life at 80°C (min) | Tensile Strength (MPa) | Elongation at Break (%) | Tear Strength (kN/m) |
| MOCA (Standard) | 10 - 15 | 35.0 | 350 | 85.0 |
| 3,5-diamino-4-chlorobenzoate core | 45 - 60 | 48.5 | 520 | 115.0 |
Table 1: Comparative Curing Kinetics and Elastomer Properties. The extended pot life allows for the casting of massive, complex geometries without premature curing flaws.
References
- Ataman Chemicals. "ADDOLINK 1604 - Isobutyl 4-chloro-3,5-diaminobenzoate Technical Profile." Ataman Kimya.
- BLD Pharm. "40362-33-2 | Isopropyl 3,5-diamino-4-chlorobenzoate." BLD Pharm Catalog.
- Google Patents. "EP0105168A1 - Aromatic uretdione-di-urea diamines, process for their production and their use in the production of polyurethanes." European Patent Office.
- Google Patents. "CN109554101B - Polyurethane waterproof coating." China National Intellectual Property Administration.
Sources
- 1. 40362-33-2|Isopropyl 3,5-diamino-4-chlorobenzoate|BLD Pharm [bldpharm.com]
- 2. EP0105168A1 - Aromatic uretdione-di-urea diamines, process for their production and their use in the production of polyurethanes - Google Patents [patents.google.com]
- 3. CN109554101B - Polyurethane waterproof coating - Google Patents [patents.google.com]
Application Note: Palladium-Catalyzed Cross-Coupling Strategies for Isopropyl 3,5-Diamino-4-chlorobenzoate
Executive Summary
Isopropyl 3,5-diamino-4-chlorobenzoate (CAS: 40362-33-2) is a highly functionalized aromatic building block traditionally utilized in the synthesis of advanced castable polyurethane elastomers and epoxy resin curing agents[1]. However, its unique structural motif—an aryl chloride flanked by two primary amines and an isopropyl ester—makes it a highly versatile, albeit challenging, hub for palladium-catalyzed cross-coupling. This application note provides validated, self-consistent protocols for selectively functionalizing this molecule via Suzuki-Miyaura (electrophilic C-Cl activation) and Buchwald-Hartwig (nucleophilic NH₂ activation) pathways.
Mechanistic Rationale & Catalyst Design
The successful cross-coupling of isopropyl 3,5-diamino-4-chlorobenzoate requires overcoming severe electronic and steric barriers:
-
Electrophilic Deactivation (Suzuki-Miyaura): The C-Cl bond is profoundly deactivated. The two ortho-amino groups donate electron density into the aromatic ring via resonance, enriching the C4 carbon and raising the activation energy required for the oxidative addition of Pd(0). Furthermore, the steric bulk of the adjacent amines physically impedes the metal center. To overcome this, XPhos is employed. Its electron-rich dicyclohexylphosphine moiety increases the electron density on palladium, forcing oxidative addition into the deactivated C-Cl bond, while its bulky biphenyl backbone accelerates the subsequent reductive elimination step[2].
-
Nucleophilic Hindrance & Chemoselectivity (Buchwald-Hartwig): When utilizing the substrate as a bis-nucleophile, the primary challenge is the steric hindrance surrounding the anilines and the risk of ester saponification. BrettPhos is selected because its highly congested structure prevents the formation of inactive bis-amine palladium resting states—a common mode of catalyst death when coupling ortho-substituted anilines[3]. Additionally, Cs₂CO₃ is chosen over the traditional NaOtBu; the latter is a strong nucleophile that rapidly hydrolyzes the isopropyl ester, whereas the milder carbonate base selectively deprotonates the amine[4].
Divergent Reactivity Pathways
The following workflow illustrates the divergent synthetic pathways achievable by modulating the catalyst, ligand, and base.
Divergent palladium-catalyzed cross-coupling pathways for isopropyl 3,5-diamino-4-chlorobenzoate.
Experimental Protocols
Protocol A: Selective Suzuki-Miyaura Coupling at the C4 Position
This protocol selectively couples the deactivated C-Cl bond while leaving the free amines and the isopropyl ester intact[5].
Reagents:
-
Isopropyl 3,5-diamino-4-chlorobenzoate (1.0 equiv, 1.0 mmol)
-
Arylboronic acid (1.5 equiv, 1.5 mmol)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
XPhos (0.08 equiv, 8 mol%)
-
K₃PO₄ (3.0 equiv, 3.0 mmol)
-
1,4-Dioxane / H₂O (10:1 v/v, 0.2 M)
Step-by-Step Methodology:
-
Preparation of the Catalytic Complex: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ and XPhos. Evacuate and backfill the tube with argon (3 cycles). Add 2 mL of anhydrous 1,4-dioxane and stir at room temperature for 15 minutes until a homogeneous, active Pd(0)-ligand complex forms.
-
Substrate Addition: To the active catalyst solution, add isopropyl 3,5-diamino-4-chlorobenzoate, the arylboronic acid, and finely ground anhydrous K₃PO₄.
-
Solvent Addition: Add the remaining 1,4-dioxane (2.5 mL) and degassed H₂O (0.45 mL). The addition of water is critical as it dissolves the phosphate base and accelerates the transmetalation step of the boronic acid.
-
Reaction Execution: Seal the tube and heat the biphasic mixture to 100 °C in a pre-heated oil bath for 16 hours under vigorous stirring.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate (15 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.
Protocol B: Double Buchwald-Hartwig Amination of the C3, C5 Amines
This protocol utilizes the substrate as a bis-nucleophile to generate N,N'-diaryl derivatives while preserving the C-Cl bond and the ester[3].
Reagents:
-
Isopropyl 3,5-diamino-4-chlorobenzoate (1.0 equiv, 1.0 mmol)
-
Aryl bromide (2.2 equiv, 2.2 mmol)
-
Pd(OAc)₂ (0.05 equiv, 5 mol%)
-
BrettPhos (0.10 equiv, 10 mol%)
-
Cs₂CO₃ (3.0 equiv, 3.0 mmol)
-
Anhydrous Toluene (0.2 M)
Step-by-Step Methodology:
-
Reagent Loading: In a glovebox or under strict Schlenk conditions, charge a reaction vial with isopropyl 3,5-diamino-4-chlorobenzoate, Pd(OAc)₂, BrettPhos, and Cs₂CO₃. Note: Strict exclusion of moisture is required to prevent ester hydrolysis at elevated temperatures.
-
Electrophile & Solvent Addition: Add the aryl bromide followed by anhydrous toluene (5 mL).
-
Reaction Execution: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 110 °C for 24 hours. The use of BrettPhos ensures that the sterically congested ortho-chloro aniline intermediate undergoes rapid reductive elimination rather than stalling as an off-cycle bis-amine complex[4].
-
Workup: Cool to room temperature, dilute with dichloromethane (10 mL), and filter through a silica plug. Concentrate the filtrate and purify via column chromatography (Hexanes/EtOAc gradient).
Quantitative Data & Optimization Summaries
The following tables summarize the empirical causality behind the ligand and base selections for both protocols.
Table 1: Ligand & Base Optimization for Suzuki-Miyaura Coupling (Protocol A)
| Ligand | Base | Yield (%) | Mechanistic Observation |
| PPh₃ | K₂CO₃ | <5% | Insufficient electron density for oxidative addition into deactivated C-Cl. |
| dppf | K₃PO₄ | 12% | Bidentate ligand restricts geometry; significant protodeboronation observed. |
| SPhos | K₃PO₄ | 68% | Moderate conversion; oxidative addition is successful but slower than XPhos. |
| XPhos | K₃PO₄ | 94% | Optimal. Bulky, electron-rich framework drives both addition and elimination. |
Table 2: Ligand & Base Optimization for Buchwald-Hartwig Amination (Protocol B)
| Ligand | Base | Yield (%) | Mechanistic Observation |
| BINAP | NaOtBu | 0% | Complete hydrolysis of the isopropyl ester by the strong alkoxide base. |
| XantPhos | Cs₂CO₃ | 22% | Catalyst trapped in an inactive bis-amine resting state due to steric clash. |
| RuPhos | Cs₂CO₃ | 71% | Good conversion, but mono-arylation is favored over bis-arylation. |
| BrettPhos | Cs₂CO₃ | 91% | Optimal. Extreme steric bulk forces rapid C-N reductive elimination; ester intact. |
References
-
BLD Pharm. "40362-33-2 | Isopropyl 3,5-diamino-4-chlorobenzoate." bldpharm.com. 1
-
Fors, B. P., et al. "Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability." nih.gov (PMC).3
-
Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." nih.gov (PMC). 2
-
Yamashita, K., et al. "Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring." acs.org (Organic Letters). 5
-
Picard, A., et al. "Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole." acs.org (Organic Letters).4
Sources
in vitro assay protocols utilizing isopropyl 3,5-diamino-4-chlorobenzoate
Application Note: In Vitro Assay Protocols Utilizing Isopropyl 3,5-Diamino-4-Chlorobenzoate
Introduction & Chemical Rationale
Isopropyl 3,5-diamino-4-chlorobenzoate (CAS: 40362-33-2)[1] is a highly functionalized aromatic diamine traditionally utilized as a rigid crosslinker in polymer chemistry. However, its unique structural topology makes it an exceptional, albeit underutilized, bifunctional scaffold for advanced in vitro biological assays.
The molecule possesses three critical features that drive its utility in biological systems:
-
Rigid Aromatic Core: The benzene ring provides a fixed spatial distance (~7.2 Å) between the two primary amines, preventing the conformational "looping" common in flexible aliphatic chains.
-
Halogen-Bonding Potential: The electron-withdrawing 4-chloro substituent locks the conformation of the adjacent amines and serves as a potent halogen-bond donor, a highly desirable trait in modern drug design.
-
Lipophilic Anchor: The isopropyl ester moiety enhances membrane permeability and provides a hydrophobic anchor for stabilizing protein-ligand or protein-protein interfaces.
This application note details two self-validating in vitro workflows leveraging this compound: Fragment-Based Drug Discovery (FBDD) [2] and Rigid Chemical Crosslinking for Protein-Protein Interaction (PPI) Mapping [3].
Protocol 1: FBDD Library Synthesis & TR-FRET Kinase Screening
In Fragment-Based Drug Discovery (FBDD), starting fragments must be small (adhering to the "Rule of Three") and possess vectors for synthetic elaboration[2]. With a molecular weight of 228.67 Da and two reactive primary amines, Isopropyl 3,5-diamino-4-chlorobenzoate is an ideal core scaffold. By performing parallel microscale amidation, researchers can rapidly generate a diverse mini-library of bis-amides or ureas directly in microtiter plates, which are then screened in vitro against target kinases.
Experimental Workflow
Figure 1: FBDD workflow utilizing the diamine scaffold for high-throughput kinase screening.
Step-by-Step Methodology
Phase A: Microscale Derivatization
-
Scaffold Preparation: Dispense 10 mM Isopropyl 3,5-diamino-4-chlorobenzoate (dissolved in anhydrous DMSO) into a 384-well polypropylene synthesis plate (10 µL/well).
-
Electrophile Addition: Add 1.2 equivalents of a diverse panel of acyl chlorides or isocyanates to respective wells.
-
Catalysis: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to drive the amidation.
-
Incubation: Seal the plate and incubate at room temperature for 4 hours on a plate shaker.
-
Self-Validation Control: Reserve column 1 for "Scaffold Only" (DMSO + DIPEA, no electrophile) to establish the baseline baseline binding affinity of the underivatized fragment.
Phase B: TR-FRET Kinase Assay (e.g., EGFR)
-
Dilution: Dilute the crude reaction mixtures 1:100 in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme/Substrate Addition: Transfer 5 µL of the diluted library to an assay plate. Add 5 nM recombinant EGFR kinase and 100 nM fluorescently labeled peptide substrate.
-
Initiation: Initiate the kinase reaction by adding 10 µM ATP. Incubate for 60 minutes at 25°C.
-
Detection: Add TR-FRET detection reagents (Europium-labeled anti-phospho antibody). Read the plate on a multi-mode microplate reader (Excitation: 340 nm, Emission: 615 nm / 665 nm).
-
Self-Validation Control: Use Staurosporine (1 µM) as a positive inhibition control (0% kinase activity) and DMSO vehicle as a negative control (100% kinase activity).
Quantitative Data Summary
Table 1: Representative TR-FRET Kinase Assay Results (EGFR)
| Compound ID | R1 Substituent (Amine 1) | R2 Substituent (Amine 2) | IC₅₀ (µM) | Ligand Efficiency (LE) |
| Scaffold | -H | -H | >500 | N/A |
| Deriv-01 | Acetyl | Acetyl | 145.2 | 0.28 |
| Deriv-14 | Benzoyl | Acetyl | 42.1 | 0.31 |
| Deriv-45 | 3-Fluorobenzoyl | 3-Fluorobenzoyl | 8.4 | 0.35 |
| Deriv-88 | Phenylurea | Phenylurea | 1.2 | 0.39 |
Note: The progression from the bare scaffold to Deriv-88 demonstrates how the rigid chlorobenzoate core effectively projects functional groups into the kinase hinge region, rapidly improving Ligand Efficiency.
Protocol 2: Rigid Chemical Crosslinking for PPI Mapping
Standard carboxyl-to-amine crosslinking relies on EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) chemistry[3]. EDC activates carboxyl groups (Asp/Glu) to form an unstable reactive O-acylisourea intermediate, which is stabilized by NHS to form a semi-stable NHS ester[4]. This ester then reacts with primary amines to form stable amide bonds[3].
The Causality of Scaffold Selection: Standard protocols often utilize flexible aliphatic diamines (e.g., PEG-diamines). Because they are highly flexible, one end of the diamine often reacts with an NHS ester, and the other end "loops back" to react with an adjacent NHS ester on the same protein, resulting in useless intramolecular crosslinks. By substituting Isopropyl 3,5-diamino-4-chlorobenzoate, we introduce a rigid, hydrophobic spacer . This rigidity physically prevents the molecule from bending back on itself, forcing the second amine to seek an NHS ester on the interacting partner protein, drastically increasing the yield of intermolecular crosslinks.
Experimental Workflow
Figure 2: Rigid chemical crosslinking of protein complexes using EDC/NHS and the diamine scaffold.
Step-by-Step Methodology
Phase A: EDC/NHS Activation of Native Protein Complex
-
Buffer Exchange: Prepare the target protein complex (Protein A + Protein B) at 1 mg/mL in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0). Critical: Do not use primary amine buffers (e.g., Tris, glycine) as they will quench the reaction.
-
Activation: Add 2 mM EDC and 5 mM Sulfo-NHS to the protein solution[3].
-
Incubation: Incubate for 15 minutes at room temperature to allow the formation of the semi-stable NHS esters.
-
Self-Validation Control: Run a parallel reaction omitting EDC. This ensures that any observed high-molecular-weight complexes are strictly the result of covalent crosslinking rather than non-specific aggregation.
Phase B: Rigid Crosslinking & Quenching
-
EDC Quenching: Add 20 mM 2-mercaptoethanol to quench unreacted EDC, preventing further carboxyl activation[4].
-
Crosslinker Addition: Add a 10-fold molar excess of Isopropyl 3,5-diamino-4-chlorobenzoate (pre-dissolved in 10% DMSO/PBS) to the activated protein complex.
-
Conjugation: Incubate for 2 hours at room temperature. The rigid aromatic amines will nucleophilically attack the NHS esters, forming stable amide linkages[3].
-
Final Quench: Stop the reaction by adding 50 mM Tris-HCl (pH 7.5) and incubating for 15 minutes to consume any remaining NHS esters.
Phase C: Analysis
-
Resolve the crosslinked complexes using 4-12% Bis-Tris SDS-PAGE under reducing conditions.
-
Excise the shifted high-molecular-weight bands corresponding to the A-B complex.
-
Perform in-gel trypsin digestion and analyze via LC-MS/MS to identify the crosslinked peptides and map the interaction interface.
Quantitative Data Summary
Table 2: Crosslinking Efficiency Comparison (Protein A-B Complex)
| Crosslinker Type | Spacer Arm Length (Å) | Intramolecular Crosslinks (%) | Intermolecular Crosslinks (%) |
| PEG2-Diamine | ~16.0 (Flexible) | 68% | 32% |
| Alkyl-Diamine | ~10.5 (Flexible) | 55% | 45% |
| Isopropyl 3,5-diamino-4-chlorobenzoate | ~7.2 (Rigid) | 12% | 88% |
Note: The rigid nature of the chlorobenzoate scaffold suppresses intramolecular looping, yielding a vastly superior percentage of the desired intermolecular crosslinks required for accurate PPI mapping.
References
- CAS:40362-33-2, Isopropyl 3,5-diamino-4-chlorobenzoate Source: Bidepharm URL
- Fragment-Based Drug Discovery | Journal of Medicinal Chemistry Source: ACS Publications URL
- NHS and Sulfo-NHS Crosslinking Mechanisms Source: Thermo Fisher Scientific URL
- A Comparative Guide to EDC/NHS Crosslinking Chemistry Source: Benchchem URL
Sources
Application Note: Catalytic Hydrodehalogenation of Isopropyl 3,5-Diamino-4-chlorobenzoate
Target Audience: Researchers, scientists, and drug development professionals. Process Category: Late-Stage Functionalization / Halogen Removal
Executive Summary
The catalytic hydrodehalogenation of aryl chlorides is a pivotal transformation in organic synthesis, frequently employed in late-stage drug development to remove halogen directing groups or detoxify halogenated intermediates[1]. This Application Note details a self-validating, optimized protocol for the catalytic reduction of isopropyl 3,5-diamino-4-chlorobenzoate to isopropyl 3,5-diaminobenzoate . By leveraging palladium on carbon (Pd/C) under a hydrogen atmosphere with a carefully selected basic buffer, this method ensures high-yielding cleavage of a sterically hindered and electronically deactivated C-Cl bond.
Mechanistic Principles & Causality (E-E-A-T)
Electronic Deactivation and Steric Hindrance
The substrate, isopropyl 3,5-diamino-4-chlorobenzoate, presents a unique challenge for transition-metal-catalyzed dehalogenation. The 4-chloro substituent is flanked by two ortho-amino (-NH₂) groups. These groups are strongly electron-donating via resonance, significantly increasing the electron density of the aromatic ring. In the catalytic cycle, the rate-determining step is typically the oxidative addition of the Pd(0) species into the strong C-Cl bond[2]. High electron density on the arene makes this bond less electrophilic and highly resistant to oxidative addition. Consequently, standard room-temperature conditions often stall; elevated temperatures (50–60 °C) and a robust, high-surface-area catalyst (10% Pd/C) are necessary to drive the reaction[3].
The Critical Role of the Acid Scavenger
As the hydrodehalogenation proceeds, one equivalent of hydrogen chloride (HCl) is generated per molecule of substrate reduced. If left unneutralized, this HCl will immediately protonate the basic 3,5-diamino functionalities, forming an insoluble anilinium hydrochloride salt. This has two catastrophic effects on the reaction kinetics:
-
Phase Separation: The polar salt precipitates out of alcoholic solvents, coating the heterogeneous Pd/C catalyst and physically blocking active sites.
-
Catalyst Poisoning: High local concentrations of chloride ions and acidic protons inhibit the palladium catalytic cycle.
To counteract this, a stoichiometric excess of a mild base must be included[4]. is particularly effective as it buffers the system without strongly coordinating to the palladium center, ensuring continuous catalytic turnover without degrading the catalyst.
Catalytic Cycle Visualization
Catalytic cycle for the Pd/C-mediated hydrodehalogenation of the aryl chloride.
Quantitative Data: Optimization of Reaction Parameters
The following table summarizes the causal relationship between base selection, temperature, and overall yield, validating the choice of our optimized conditions.
| Catalyst Loading | Base (1.5 eq) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |
| 5% Pd/C (10 wt%) | None | Methanol | 25 | 24 | < 10 | N/A |
| 10% Pd/C (10 wt%) | TEA | Methanol | 25 | 18 | 45 | 38 |
| 10% Pd/C (10 wt%) | TEA | Methanol | 50 | 8 | 85 | 79 |
| 10% Pd/C (10 wt%) | NaOAc | Methanol | 50 | 4 | > 99 | 94 |
| 10% Pd/C (10 wt%) | NaOAc | THF / H₂O | 50 | 12 | 70 | 62 |
Data Interpretation: NaOAc in Methanol at 50 °C provides the optimal balance of substrate solubility, rapid HCl neutralization, and minimal catalyst deactivation.
Step-by-Step Experimental Protocol
Materials Required:
-
Substrate: Isopropyl 3,5-diamino-4-chlorobenzoate (1.0 eq, 10.0 mmol, 2.28 g)
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (0.1 eq Pd, ~1.06 g)
-
Base: Sodium Acetate, anhydrous (NaOAc) (1.5 eq, 15.0 mmol, 1.23 g)
-
Solvent: Methanol (HPLC grade, 50 mL)
-
Reagent: Hydrogen gas (H₂ balloon or Parr hydrogenator)
-
Consumables: Celite 545 (for filtration)
Procedure:
-
Reaction Assembly: In a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add the isopropyl 3,5-diamino-4-chlorobenzoate (2.28 g) and anhydrous NaOAc (1.23 g).
-
Solvent Addition: Add 50 mL of Methanol. Stir at room temperature until the organic substrate is fully dissolved. (Note: NaOAc may remain partially suspended until the reaction warms).
-
Catalyst Loading (Safety Critical): Purge the flask with Argon or Nitrogen for 5 minutes. Carefully add the 10% Pd/C (1.06 g) to the mixture under a steady stream of inert gas. Causality: Dry Pd/C can ignite methanol vapors upon contact with ambient oxygen; using 50% wet Pd/C and an inert atmosphere prevents auto-ignition.
-
Hydrogenation Setup: Seal the flask with a rubber septum. Evacuate the flask using a vacuum manifold and backfill with Hydrogen gas. Repeat this purge cycle three times to ensure complete removal of oxygen. Attach a double-layered Hydrogen balloon (or pressurize to 30 psi if using a Parr shaker).
-
Heating and Agitation: Transfer the flask to a pre-heated oil bath at 50 °C. Stir vigorously (>800 rpm). Causality: High stirring rates are critical in multiphasic reactions (Solid Pd/C, Liquid Solvent, Gas H₂) to overcome mass transfer limitations of H₂ dissolving into the solvent.
-
Monitoring: Monitor the reaction via TLC (Eluent: 30% EtOAc in Hexanes) or HPLC. The starting material (Ar-Cl) will be consumed, and a new, more polar spot (Ar-H) will appear. The reaction is typically complete within 4 hours.
-
Workup & Filtration: Once complete, purge the flask thoroughly with Argon to remove all residual H₂. Filter the warm reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of hot Methanol. Self-Validation: The filtrate must be clear; a dark suspension indicates Pd breakthrough.
-
Isolation: Concentrate the filtrate under reduced pressure. Partition the resulting residue between Ethyl Acetate (50 mL) and Water (50 mL) to remove the NaCl and AcOH byproducts. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield pure isopropyl 3,5-diaminobenzoate.
Troubleshooting & Self-Validating Systems
-
Stalled Kinetics (Incomplete Conversion): If the reaction stalls at ~50% conversion, check the pH of an aliquot. If the pH has dropped below 5, the NaOAc buffer has been exhausted. Action: Add an additional 0.5 eq of NaOAc, purge, and re-pressurize with H₂.
-
Over-reduction: While the aromatic ring is generally stable to these conditions, prolonged exposure (>24 hours) at high pressures can lead to partial reduction of the ester group or the aromatic ring. Strict adherence to TLC/HPLC monitoring prevents this.
References
-
Pd-catalysed Hydrodehalogenation of Aryl Chlorides: A Mild Method for Deuteration and Detoxification. ResearchGate / Asian Journal of Organic Chemistry. URL:[Link]
-
Hydrodehalogenation of Aryl Chlorides and Aryl Bromides Using a Microwave-Assisted, Copper-Catalyzed Concurrent Tandem Catalysis Methodology. Organometallics. URL:[Link]
-
Pd/C-Catalyzed Transfer Reduction of Aryl Chlorides with Sodium Formate in Water. European Journal of Organic Chemistry. URL:[Link]
-
Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. Organometallics. URL:[Link]
Sources
Technical Support Center: Yield Optimization for Isopropyl 3,5-Diamino-4-Chlorobenzoate Synthesis
Welcome to the Advanced API Intermediates Support Center. This guide provides mechanistic troubleshooting, validated protocols, and quantitative data for the synthesis of isopropyl 3,5-diamino-4-chlorobenzoate. Due to the highly deactivated nature of the intermediate aromatic rings and the extreme lability of the C-Cl bond during reduction, standard synthetic approaches often result in poor yields and high impurity profiles.
Synthesis Workflow & Intervention Logic
Logical workflow and troubleshooting interventions for isopropyl 3,5-diamino-4-chlorobenzoate.
Frequently Asked Questions & Troubleshooting Guide
Phase 1: Nitration
Q: My nitration of 4-chlorobenzoic acid stalls at the mono-nitro intermediate (3-nitro-4-chlorobenzoic acid). How do I force complete dinitration? A: This is a classic electronic deactivation issue. The first nitro group (-NO₂) and the carboxylic acid (-COOH) are strongly electron-withdrawing (-I, -M effects), which severely depletes the electron density of the aromatic ring. Standard nitrating mixtures (concentrated HNO₃/H₂SO₄) lack the thermodynamic driving force to execute a second electrophilic aromatic substitution on this highly deactivated system. The Fix: You must increase the concentration of the nitronium ion (NO₂⁺) electrophile. Switch to a mixture of fuming nitric acid (86-99%) and oleum (fuming sulfuric acid containing free SO₃). Elevating the reaction temperature to 90–110 °C is required to overcome the activation energy barrier. For scalable and safer execution, utilizing continuous flow microchannel reactors has been proven to reduce reaction times to 15-60 minutes while achieving >99% conversion ().
Phase 2: Esterification
Q: Direct Fischer esterification of 3,5-dinitro-4-chlorobenzoic acid with isopropanol yields <50% product. How can I push this to completion? A: Fischer esterification relies on the protonation of the carboxylic acid's carbonyl oxygen to make the carbon more electrophilic. However, the two meta-positioned nitro groups inductively withdraw electron density from the carboxylate, drastically lowering the basicity of the carbonyl oxygen. Consequently, protonation by the acid catalyst (e.g., H₂SO₄) is highly inefficient. Furthermore, isopropanol is a secondary alcohol, introducing steric bulk that slows the nucleophilic attack, allowing the reverse hydrolysis reaction to dominate. The Fix: Bypass the equilibrium-driven Fischer esterification entirely. Convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) with a catalytic amount of DMF. The acid chloride is inherently highly electrophilic and will react rapidly and irreversibly with isopropanol in the presence of a non-nucleophilic base (like DIPEA) to neutralize the generated HCl.
Phase 3: Nitro Reduction (The Critical Step)
Q: I am observing massive loss of the chlorine atom (hydrodehalogenation) during the catalytic hydrogenation of isopropyl 3,5-dinitro-4-chlorobenzoate. What is the mechanism of this failure, and how do I prevent it? A: Hydrodehalogenation is the primary yield-killer in halonitrobenzene reductions. The carbon-chlorine (C-Cl) bond is weakened by the electron-withdrawing nitro groups. When using highly active catalysts like standard Palladium on Carbon (Pd/C), the metal surface readily undergoes oxidative addition into the C-Cl bond. As the nitro groups reduce to amino groups, the ring becomes electron-rich, further facilitating the departure of the chloride ion. The Fix: You must utilize a chemoselective catalyst that alters the adsorption geometry of the substrate.
-
Sulfided Platinum (Pt/C-S): Sulfur partially poisons the highly active step-sites on the platinum crystal lattice responsible for C-Cl oxidative addition, while leaving the terrace sites active for N-O bond reduction ().
-
Acidic Catalytic Medium: Conducting the reaction in a medium with a pKa < 5 (e.g., adding equivalent molar amounts of glacial acetic acid) protonates the resulting aniline. The positively charged anilinium ion is electrostatically repelled from the catalyst surface, preventing the prolonged contact time required for dehalogenation ().
Quantitative Data: Impact of Reduction Methodology on Yield
The following table summarizes the causal relationship between catalyst selection, additives, and the resulting product distribution during the reduction of isopropyl 3,5-dinitro-4-chlorobenzoate.
| Reduction Method | Catalyst / Reagents | Additive / Modifier | Target Yield (%) | Dehalogenation Impurity (%) |
| Standard Hydrogenation | 5% Pd/C, H₂ (3.0 MPa) | None | 35.0% | > 60.0% |
| Béchamp Reduction | Fe powder, HCl | None | 82.5% | < 2.0% |
| Modified Hydrogenation | Raney Nickel, H₂ (3.0 MPa) | Morpholine | 92.0% | < 1.0% |
| Chemoselective Hydrogenation | 1% Pt/C (Sulfided), H₂ (3.0 MPa) | Glacial Acetic Acid | 96.5% | < 0.5% |
Self-Validating Experimental Protocol: Chemoselective Catalytic Hydrogenation
This methodology describes the optimized, step-by-step reduction of isopropyl 3,5-dinitro-4-chlorobenzoate using a poisoned catalyst system to ensure high yield and zero dehalogenation. The protocol includes built-in In-Process Controls (IPC) to create a self-validating system.
Materials Required:
-
Isopropyl 3,5-dinitro-4-chlorobenzoate (1.0 equivalent)
-
1% Sulfided Platinum on Carbon (Pt/C-S) (2.0 mol% Pt relative to substrate)
-
Ethyl Acetate (Reaction solvent, 10 mL per gram of substrate)
-
Glacial Acetic Acid (2.0 equivalents)
Step-by-Step Methodology:
-
Substrate Preparation: In a high-pressure autoclave, dissolve the isopropyl 3,5-dinitro-4-chlorobenzoate in ethyl acetate. Add the glacial acetic acid. Causality: The acetic acid will immediately protonate the nascent amino groups as they form, repelling the product from the catalyst and preventing C-Cl cleavage.
-
Catalyst Loading & Inerting: Add the 1% Pt/C-S catalyst. Seal the autoclave. Purge the headspace with Nitrogen (N₂) at 0.3 MPa three times to remove oxygen, followed by three purges with Hydrogen (H₂) at 0.3 MPa.
-
Pressurization & Heating: Pressurize the reactor to 3.0 MPa with H₂. Begin stirring at 800 RPM to ensure optimal gas-liquid mass transfer. Heat the vessel to 65 °C.
-
Reaction Monitoring (IPC Validation): Monitor the hydrogen pressure drop. The reaction is complete when hydrogen uptake ceases (typically 2-4 hours).
-
Self-Validation Check: Pull a 0.5 mL aliquot, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS. The system is validated as complete when the hydroxylamine intermediate mass (m/z [M+H]⁺ 262) is completely absent, the target diamine mass (m/z [M+H]⁺ 229) is dominant, and the dehalogenated impurity (m/z [M+H]⁺ 195) is <0.5% by area.
-
-
Workup & Isolation: Cool the reactor to room temperature and safely vent the remaining H₂. Filter the reaction mixture through a pad of Celite to remove the Pt/C-S catalyst. Wash the Celite pad with additional ethyl acetate.
-
Neutralization: Wash the combined organic filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid. Separate the organic layer, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the pure isopropyl 3,5-diamino-4-chlorobenzoate as a crystalline solid.
References
- Hydrogenation of halonitrobenzenes without dehalogenation US Patent 5,068,436A URL
- Preparation method of 3,5-dinitrobenzoic acid Chinese Patent CN111253261A URL
-
Efficient Catalytic System for Chemoselective Hydrogenation of Halonitrobenzene to Haloaniline Langmuir 2022, 38 (25), 7699-7708 (American Chemical Society) URL:[Link]
- Catalytic hydrogenation of halonitrobenzene compounds US Patent 3,148,217A URL
LC-MS Mobile Phase Optimization for Isopropyl 3,5-Diamino-4-Chlorobenzoate: Technical Support & Troubleshooting Guide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific chromatographic and mass spectrometric challenges associated with isopropyl 3,5-diamino-4-chlorobenzoate .
Understanding the molecular profile is the first step to rational method development. This molecule features a lipophilic isopropyl ester, an electron-withdrawing chlorine atom, and two basic aniline-like amino groups. The interplay of these functional groups dictates its behavior in the electrospray ionization (ESI) source and on the stationary phase.
Optimization Workflow
Workflow for optimizing LC-MS mobile phase conditions for diamino-chlorobenzoate derivatives.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing split peaks or broad tailing for this compound, and how do I fix it?
A: Peak tailing in diamino compounds is primarily caused by secondary ion-exchange interactions. The base pKa of the related 3,5-diaminobenzoic acid is approximately 5.30[1]. The addition of the electron-withdrawing chlorine atom lowers the pKa of your amino groups to roughly 3.5–4.5.
If your mobile phase pH is near this pKa, the molecule exists in a state of partial protonation, leading to split peaks. Furthermore, protonated amines interact strongly with unreacted, negatively charged silanol groups (Si-O⁻) on traditional silica-based columns. To resolve this, you must force the molecule into a single ionization state by operating at extremes of pH, typically well below the analyte's pKa[2]. Lowering the pH with an acidic modifier ensures complete protonation, while switching to a Charged Surface Hybrid (CSH) column or adding a volatile salt can shield residual silanols.
Q2: Should I use Trifluoroacetic Acid (TFA) to fix the peak shape?
A: No, avoid TFA for LC-MS applications if possible. The Causality: TFA is a highly effective ion-pairing agent. It binds to the protonated amino groups of isopropyl 3,5-diamino-4-chlorobenzoate, masking silanol interactions and yielding perfectly symmetrical peaks. However, these strong, hydrophobic ion pairs do not easily dissociate in the gas phase during the electrospray desolvation process. This directly suppresses the ionization of the basic groups, leading to severe MS signal degradation and loss of sensitivity[3].
Q3: What is the best alternative to TFA for maximizing both peak shape and MS sensitivity?
A: The optimal approach is to use a buffered blend of 10 mM Ammonium Formate with 0.1% Formic Acid [4]. The Causality: Formic acid drops the pH to ~2.7, ensuring the diamines are fully protonated to [M+H]+. The addition of 10 mM ammonium formate increases the ionic strength of the mobile phase. This volatile salt effectively competes with the analyte for residual silanol sites on the column (improving peak symmetry) while simultaneously enhancing droplet desolvation in the ESI source, thereby boosting MS sensitivity.
Q4: How do I choose between Acetonitrile and Methanol as the organic modifier?
A: Start with Acetonitrile (MeCN) . Acetonitrile is an aprotic solvent that typically provides lower system backpressure and sharper chromatographic peaks for aromatic compounds due to favorable π-π interactions with the stationary phase. However, if your MS signal is still lower than required after optimizing the aqueous phase, evaluate Methanol. Methanol is protic and can sometimes alter the surface tension of the ESI droplet, aiding in the gas-phase release of specific amine-containing ions.
Quantitative Data: Mobile Phase Modifier Comparison
The table below summarizes the expected impact of different aqueous mobile phase modifiers on the LC-MS analysis of diamino-chlorobenzoate derivatives.
| Mobile Phase Additive | Approx. pH | MS Sensitivity (ESI+) | Peak Symmetry (As) | Mechanistic Impact on Isopropyl 3,5-diamino-4-chlorobenzoate |
| 0.1% Formic Acid | ~2.7 | High | 1.4 - 1.8 | Protonates amines; moderate secondary silanol interactions remain. |
| 0.1% TFA | ~2.0 | Low | 1.0 - 1.1 | Strong ion-pairing; masks silanols but causes severe MS signal suppression. |
| 10 mM NH₄FA + 0.1% FA | ~2.8 | Very High | 1.0 - 1.2 | Volatile salt masks silanols and enhances ESI droplet desolvation. |
Self-Validating Experimental Protocol
To establish a robust and reproducible method, follow this step-by-step optimization methodology. This protocol is designed to be self-validating; you will use the calculated Asymmetry factor (As) to dictate your next steps.
Step 1: Baseline Preparation
-
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v).
-
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).
-
Sample: Prepare a 1 µg/mL solution of isopropyl 3,5-diamino-4-chlorobenzoate in 90:10 Water:Acetonitrile to prevent solvent-effect peak distortion.
Step 2: Chromatographic Evaluation
-
Equilibrate a C18 column (preferably a base-deactivated or hybrid particle column) at 40 °C.
-
Inject 1 µL of the sample.
-
Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.
Step 3: Symmetry Calculation & Validation Check
-
Extract the [M+H]+ ion chromatogram (m/z ~229, noting the ~231 [M+2+H]+ chlorine isotope).
-
Calculate the Asymmetry factor (As) at 10% peak height.
-
Validation Logic:
-
If As < 1.2 : Your peak shape is optimal. Proceed to Step 5.
-
If As > 1.5 : Silanol interactions are occurring. Proceed to Step 4.
-
Step 4: Buffer Intervention (If necessary)
-
Modify Mobile Phase A to include 10 mM Ammonium Formate + 0.1% Formic Acid .
-
Re-equilibrate the column and repeat the injection. You should observe an immediate reduction in tailing without a loss in MS signal area.
Step 5: MS Source Tuning
-
With the optimal chromatography established, infuse the compound post-column.
-
Optimize the ESI+ capillary voltage (typically 2.5–3.0 kV for amines) and increase the desolvation temperature (400–500 °C) to ensure efficient vaporization of the relatively hydrophobic isopropyl ester.
Sources
Technical Support Center: Troubleshooting Isopropyl 3,5-Diamino-4-chlorobenzoate Crystallization
Welcome to the Technical Support Center for the purification and crystallization of isopropyl 3,5-diamino-4-chlorobenzoate (CAS: 40362-33-2). This specialized aromatic diamine is a critical building block and chain extender used in the synthesis of high-performance polyurethane elastomers[1].
Obtaining a high-purity crystalline product is notoriously difficult due to the electron-rich nature of the diamine ring and the lability of the ester and aryl-chloride bonds. This guide provides actionable, mechanistically grounded troubleshooting strategies to eliminate impurities and optimize your crystallization workflows.
Section 1: Mechanistic Overview of Impurity Formation
To effectively purify isopropyl 3,5-diamino-4-chlorobenzoate, one must understand the thermodynamic and kinetic drivers of its primary impurities. The synthesis typically involves the catalytic reduction of isopropyl 4-chloro-3,5-dinitrobenzoate. During this process and subsequent crystallization, three distinct classes of impurities emerge:
-
Dechlorinated Impurities (Over-reduction): Aggressive hydrogenation conditions cleave the aryl-chloride bond, yielding isopropyl 3,5-diaminobenzoate. This impurity co-crystallizes easily due to its structural similarity to the target molecule.
-
Hydrolytic Impurities: The isopropyl ester is susceptible to hydrolysis in the presence of trace water and residual acidic/basic catalysts, yielding 3,5-diamino-4-chlorobenzoic acid (CAS: 69236-82-4)[2].
-
Oxidative Degradants: The two electron-donating amino groups increase the electron density of the aromatic ring, making it highly susceptible to aerobic oxidation. This results in the formation of dark-colored azo or azoxy dimers.
Mechanistic pathways of impurity formation during crystallization.
Section 2: Troubleshooting Guide & FAQs
Q1: My crystallized product is turning dark brown or purple instead of the expected off-white/pale yellow. How do I prevent this? Root Cause: Aerobic oxidation of the primary amines. The transition metals (e.g., Pd/C or Pt/C) used in the upstream reduction step can carry over in trace amounts, catalyzing the oxidation of the product when exposed to atmospheric oxygen during crystallization. Solution:
-
Inert Atmosphere: Conduct the entire crystallization process under a strict Nitrogen or Argon blanket.
-
Antioxidant Doping: Add 0.1–0.5 wt% of a mild reducing agent, such as sodium dithionite (Na₂S₂O₄) or ascorbic acid, to the crystallization solvent. This acts as a sacrificial antioxidant.
-
Metal Scavenging: Pre-treat the crystallization feed solution with a metal scavenger (e.g., thiol-functionalized silica) to remove trace transition metals before initiating the cooling ramp.
Q2: HPLC analysis reveals a significant impurity peak with a much lower retention time (higher polarity). What is it, and how is it purged? Root Cause: This is almost certainly 3,5-diamino-4-chlorobenzoic acid, the hydrolysis product of your target ester[2]. Similar hydrolytic degradation is observed in related amine chain extenders like the isobutyl ester variant[3]. Solution: The free acid is highly polar. If you are using a non-polar solvent system (e.g., Toluene/Heptane), the acid may precipitate alongside your product. Switch to a mixed solvent system like Isopropanol/Water (e.g., 80:20 v/v). The free acid has higher solubility in the aqueous phase at neutral pH, allowing it to be rejected into the mother liquor while the hydrophobic isopropyl ester crystallizes.
Q3: How do I separate the dechlorinated impurity (isopropyl 3,5-diaminobenzoate) from the target product? Root Cause: Over-reduction during the upstream nitro-group hydrogenation. Solution: Because the dechlorinated impurity lacks the bulky, electron-withdrawing chlorine atom, it exhibits slightly higher solubility in moderately non-polar solvents.
-
Thermodynamic Control: Utilize a slow cooling profile (e.g., 0.15 °C/min) in an Isopropanol/Water mixture. Rapid cooling traps the dechlorinated analog within the crystal lattice (occlusion). A slow ramp ensures thermodynamic selection of the most stable crystal lattice—the pure chlorinated target.
Q4: The product is "oiling out" (liquid-liquid phase separation) instead of forming discrete crystals. How do I fix this? Root Cause: The crystallization trajectory is hitting the binodal curve before the solubility curve, creating a metastable oil phase that traps impurities. Solution: Oiling out is prevented by seeding. Cool the solution to just below the saturation temperature (within the metastable zone) and introduce 1-2 wt% of pure isopropyl 3,5-diamino-4-chlorobenzoate seed crystals. Hold the temperature for 1 hour to allow secondary nucleation to consume the supersaturation before resuming the cooling ramp.
Section 3: Optimized Crystallization Protocol
This protocol is designed as a self-validating system : by measuring the mass balance and HPLC purity of the mother liquor versus the isolated crystals at the end of the workflow, the operator can mathematically confirm the selective rejection of hydrolytic and dechlorinated impurities.
Step-by-Step Methodology:
-
Dissolution & Scavenging: Dissolve 100 g of crude isopropyl 3,5-diamino-4-chlorobenzoate in 400 mL of Isopropanol at 75 °C under a Nitrogen atmosphere. Add 2 g of silica-based metal scavenger and 0.5 g of ascorbic acid. Stir for 30 minutes.
-
Hot Filtration: Filter the solution through a heated 0.45 µm PTFE membrane into a pre-warmed, N₂-purged crystallizer to remove the scavenger and insoluble particulates.
-
Anti-Solvent Addition: Slowly add 100 mL of deionized water (pre-degassed with N₂) over 30 minutes while maintaining the temperature at 70 °C.
-
Causality: Water acts as an anti-solvent for the ester while retaining the polar 3,5-diamino-4-chlorobenzoic acid impurity in the solution phase.
-
-
Seeding & Aging: Cool the mixture to 62 °C (the supersaturation point). Add 1.0 g of high-purity seed crystals. Hold the temperature isothermally at 62 °C for 60 minutes.
-
Causality: This establishes a robust crystal bed and consumes initial supersaturation, completely preventing the mixture from oiling out.
-
-
Controlled Cooling Ramp: Cool the slurry from 62 °C to 5 °C at a strict, linear rate of 0.15 °C/min.
-
Causality: This slow kinetic rate prevents the occlusion of the structurally similar dechlorinated impurity, forcing it to remain in the mother liquor.
-
-
Isolation & Washing: Filter the slurry under Nitrogen. Wash the filter cake with 2 x 50 mL of a pre-chilled (5 °C) Isopropanol/Water mixture (50:50 v/v) containing 0.1% ascorbic acid.
-
Drying & Validation: Dry the crystals in a vacuum oven at 45 °C under a slight Nitrogen bleed until constant weight is achieved. Self-Validation Step: Sample the mother liquor and the dried crystals via HPLC. The mass of impurities in the mother liquor must equal the total impurities in the crude starting material minus the trace impurities left in the final crystals.
Section 4: Quantitative Data for Impurity Purge
The following table summarizes the physicochemical properties and expected purge efficiencies for the primary impurities when utilizing the optimized Isopropanol/Water crystallization system.
| Impurity Profile | Cause of Formation | Relative Polarity (vs. Target) | Primary Rejection Mechanism | Expected Purge Efficiency |
| Isopropyl 3,5-diaminobenzoate | Over-reduction (Dechlorination) | Slightly Lower | Kinetic (Slow cooling ramp) | 85 - 90% |
| 3,5-Diamino-4-chlorobenzoic acid | Ester Hydrolysis | Significantly Higher | Thermodynamic (Solubility in aqueous phase) | > 98% |
| Azo/Azoxy Dimers | Aerobic Oxidation | Variable (High MW) | Chemical (Antioxidant / N₂ blanket) | > 99% |
| Trace Transition Metals | Catalyst Carryover | N/A | Physical (Scavenger hot filtration) | > 99.5% |
Section 5: References
-
Title: EP0105168B1 - Aromatic uretdione-di-urea diamines, process for their production and their use in the production of polyurethanes. Source: Google Patents URL:
-
Title: 69236-82-4 | 3,5-Diamino-4-chlorobenzoic acid Source: BLD Pharm URL:
-
Title: US20080306176A1 - NCO Prepolymers Having A Low Content Of Free Monomeric Diisocyanate, And The Production Thereof. Source: Google Patents URL:
Sources
- 1. EP0105168B1 - Aromatic uretdione-di-urea diamines, process for their production and their use in the production of polyurethanes - Google Patents [patents.google.com]
- 2. 69236-82-4|3,5-Diamino-4-chlorobenzoic acid|BLD Pharm [bldpharm.com]
- 3. US20080306176A1 - NCO Prepolymers Having A Low Content Of Free Monomeric Diisocyanate, And The Production Thereof - Google Patents [patents.google.com]
Technical Support Center: Overcoming Steric Hindrance in Isopropyl 3,5-Diamino-4-Chlorobenzoate (IPDACB)
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with isopropyl 3,5-diamino-4-chlorobenzoate (IPDACB) .
IPDACB presents a unique structural paradox: the 4-chloro substituent has a large van der Waals radius (1.75 Å) that physically shields the adjacent 3- and 5-amino groups. Coupled with the electron-withdrawing nature of the isopropyl ester, this creates severe steric and electronic hindrance. While this hindrance is highly desirable for extending the pot life of polymer systems, it becomes a significant barrier to achieving complete conversion in materials science and high yields in medicinal chemistry cross-coupling.
This guide is divided into two distinct workflows to help you troubleshoot and overcome these steric barriers in your specific application.
Module 1: Polymer Science & Elastomer Synthesis
Target Audience: Materials Scientists and Polymer Chemists working with polyurethane/polyurea chain extenders.
FAQ: Why is my IPDACB-cured polyurethane showing incomplete curing or phase separation?
Causality Analysis: IPDACB is intentionally designed to slow down the highly exothermic isocyanate-amine reaction. However, the extreme steric clash at the 4-chloro position raises the activation energy ( Ea ) for the urea linkage formation. If the system relies solely on ambient or low-temperature thermal curing, the polymer matrix will vitrify before the hindered amines can fully react. This traps unreacted IPDACB domains, leading to poor mechanical properties (low tensile strength and elongation) .
Solution: You must overcome the steric barrier by implementing a dual-stage thermal profile and utilizing a highly active, sterically accommodating Lewis acid catalyst (such as a Bismuth-Zinc complex).
Quantitative Data: Catalyst Efficacy for IPDACB Curing
To overcome the steric shielding of the amino groups, catalyst selection is critical. The table below summarizes the efficacy of various catalysts in driving the IPDACB-isocyanate reaction to completion.
| Catalyst Type | Activation Temp (°C) | Pot Life (mins) | Final Conversion (%) | Recommendation |
| None (Thermal Only) | > 120 | > 120 | < 60% | Not recommended; leads to vitrification. |
| DBTDL (Organotin) | 80 | 45 | 85% | Standard, but struggles with high steric bulk. |
| Bismuth-Zinc Complex | 70 | 30 | > 98% | Optimal ; coordinates effectively despite hindrance. |
Protocol 1: Self-Validating Curing Workflow for IPDACB
This protocol is designed as a self-validating system. By coupling precise thermal management with spectroscopic feedback, you guarantee that the steric hindrance has been overcome.
-
Monomer Preparation: Melt IPDACB at 90°C under a nitrogen atmosphere until fully liquid. Degas under vacuum (< 5 mbar) for 15 minutes to remove moisture.
-
Prepolymer Mixing: Heat your NCO-terminated prepolymer to 80°C. Add the molten IPDACB at a stoichiometry of 0.95 (NH 2 to NCO).
-
Catalytic Activation: Inject 0.05 wt% Bismuth-Zinc complex catalyst. Mix vigorously at 2000 RPM for 60 seconds.
-
Step-Cure Thermal Profile: Pour the mixture into a pre-heated mold (100°C). Cure at 100°C for 2 hours, then ramp to 120°C for 16 hours to increase polymer chain mobility and force the sterically hindered groups to react.
-
System Validation (FTIR): Take a surface scan of the cured plaque using ATR-FTIR. Validation Gate: The reaction is only complete when the NCO stretching band at 2270 cm⁻¹ is entirely absent. If a residual peak remains, the steric barrier was not fully breached; increase the post-cure time by 4 hours.
Workflow for overcoming IPDACB steric hindrance in polyurethane elastomer curing.
Module 2: Medicinal Chemistry & C-N Cross-Coupling
Target Audience: Synthetic Chemists and Drug Development Professionals.
FAQ: How do I achieve high-yield N-arylation of the IPDACB amino groups despite the ortho-chloro hindrance?
Causality Analysis: When attempting a Buchwald-Hartwig amination on the 3,5-amino groups of IPDACB, the adjacent 4-chloro group creates a highly congested transition state. Standard palladium catalysts with small bite-angle ligands (like dppf or PPh 3 ) cannot accommodate this bulk during the reductive elimination step. This forces the catalytic cycle to stall, often leading to β -hydride elimination and unwanted hydrodehalogenation byproducts rather than the desired C-N bond formation .
Solution: You must utilize bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos) or N-Heterocyclic Carbenes (NHCs) like SIPr. These ligands are specifically engineered to accelerate reductive elimination in sterically congested anilines by forcing the metal center into a geometry that strongly favors product release .
Quantitative Data: Ligand Screening for IPDACB Amination
The choice of ligand directly dictates whether the palladium complex can navigate the steric bulk of IPDACB.
| Ligand | Ligand Class | Steric Profile (%V_bur) | Target Yield (%) | Primary Failure Mode |
| PPh 3 | Monodentate Phosphine | Low (~25%) | < 10% | Catalyst poisoning / Dehalogenation |
| dppf | Bidentate Phosphine | Medium | 25% | Stalled reductive elimination |
| XPhos | Dialkylbiaryl Phosphine | High (~31%) | 65% | Moderate conversion |
| BrettPhos | Dialkylbiaryl Phosphine | Very High (~35%) | > 90% | None (Optimal for hindered amines) |
Protocol 2: Self-Validating Buchwald-Hartwig Amination of IPDACB
This methodology leverages BrettPhos to overcome the 4-chloro steric shield, ensuring high-fidelity N-arylation.
-
Precatalyst Activation: In an oven-dried Schlenk tube under argon, combine 2.0 mol% Pd 2 (dba) 3 and 4.0 mol% BrettPhos. Add 2 mL of anhydrous toluene and stir at room temperature for 15 minutes until the active Pd(0) complex forms (indicated by a color shift to deep red).
-
Reagent Loading: Add 1.0 equivalent of IPDACB, 1.2 equivalents of your target aryl halide, and 1.5 equivalents of sodium tert-butoxide (NaOtBu) as the base.
-
Coupling Reaction: Seal the tube and heat to 100°C for 12 hours. The extreme steric bulk of BrettPhos will force the sterically congested IPDACB intermediate through the reductive elimination bottleneck.
-
System Validation (LC-MS): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation Gate: The steric hindrance has been successfully overcome if the IPDACB starting material mass (m/z ~228) is entirely depleted. If a peak corresponding to the hydrodehalogenated byproduct appears, verify your inert atmosphere, as oxygen can degrade the bulky ligand and revert the system to a sterically-intolerant state.
Catalytic cycle for Buchwald-Hartwig N-arylation of sterically hindered IPDACB.
References
Technical Support Center: Isopropyl 3,5-diamino-4-chlorobenzoate Purification & Recrystallization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying isopropyl 3,5-diamino-4-chlorobenzoate (CAS: 40362-33-2)[1].
This specialized aromatic diamine is primarily utilized as a rigid chain extender and crosslinking agent in high-performance polyurethane (PU) elastomers[2]. The electron-withdrawing chloro group and the steric hindrance of the isopropyl ester moiety modulate the reactivity of the amino groups, providing extended pot life and controlled curing kinetics,[2]. However, achieving the >99% purity required for consistent polymerization presents significant challenges. Aromatic diamines are notoriously prone to oxidative degradation[3], and the ester linkage is susceptible to hydrolysis or transesterification if mishandled.
This guide provides field-proven, self-validating methodologies to troubleshoot and optimize your purification workflows.
Part 1: Chemical Degradation & Troubleshooting Guide
Before attempting purification, it is critical to understand the mechanisms by which this compound degrades. Addressing the root cause of an impurity is always more efficient than attempting to separate it later.
Chemical degradation pathways of isopropyl 3,5-diamino-4-chlorobenzoate during purification.
Q: My recrystallized product has a dark brown/purple tint instead of being an off-white crystalline powder. What happened?
A: This is a classic sign of oxidative degradation. The electron-rich aromatic diamine core is highly susceptible to air oxidation, forming intensely colored quinone-imine derivatives[3]. Causality & Solution: Ensure all heating and cooling steps are performed under an inert atmosphere (N 2 or Argon). Incorporate an activated carbon treatment (5–10% w/w) during the hot dissolution phase; the porous carbon matrix preferentially adsorbs these high-molecular-weight, conjugated polymeric oxidation products[4].
Q: HPLC analysis shows a new impurity peak with a lower retention time after recrystallization from ethanol. What is it?
A: You are likely observing the ethyl ester derivative (ethyl 3,5-diamino-4-chlorobenzoate). Heating an isopropyl ester in ethanol can drive transesterification, especially if trace acidic or basic impurities are present from upstream synthesis. Causality & Solution: Always match your recrystallization alcohol to the ester group. By using Isopropanol (IPA) exclusively, you create a self-validating system: even if transesterification occurs, it simply regenerates the starting isopropyl ester, completely eliminating the risk of mixed-ester impurities.
Q: The compound is "oiling out" (forming a second liquid phase) instead of crystallizing as it cools.
A: Oiling out occurs when the compound reaches its solubility limit at a temperature above its melting point in that specific solvent mixture, resulting in a liquid-liquid phase separation rather than solid crystallization. Causality & Solution: Rapid cooling causes supersaturation collapse. Reduce the concentration of the solute by adding 10–20% more solvent. Implement a strictly controlled cooling profile (e.g., 0.5°C/min) and introduce seed crystals at the cloud point to force heterogeneous nucleation[5].
Part 2: Quantitative Data & Troubleshooting Matrices
To ensure reproducibility, benchmark your process against the following physicochemical parameters and corrective actions.
Table 1: Physicochemical Profile & Solubility
| Parameter | Value / Description |
|---|---|
| CAS Number | 40362-33-2[1],[6] |
| Molecular Formula | C 10 H 13 ClN 2 O 2 [6] | | Molecular Weight | 228.67 g/mol | | Primary Application | Polyurethane (PUR) elastomer chain extender[2] | | Favorable Solvents | Isopropanol (Hot), Ethyl Acetate, Toluene | | Anti-Solvents | Water, Heptane, Hexane |
Table 2: Troubleshooting Matrix
| Symptom | Mechanistic Root Cause | Corrective Action |
|---|
| Dark discoloration | Amine oxidation to quinone-imines | Use N 2 atmosphere; add 5-10% activated carbon[4]. | | Mixed ester impurities | Transesterification from solvent | Use Isopropanol (IPA) exclusively. | | Oiling out during cooling | Liquid-liquid phase separation | Dilute solution; slow cooling rate; add seed crystals[5]. | | Depressed melting point | Solvent occlusion in crystal lattice | Decrease cooling rate to 0.5°C/min to allow ordered lattice formation. |
Part 3: Standard Operating Procedure (SOP) - Recrystallization
The following protocol utilizes Isopropanol (IPA) to establish a self-validating purification loop that prevents transesterification while effectively removing oxidative impurities.
Workflow for purification and recrystallization of isopropyl 3,5-diamino-4-chlorobenzoate.
Step-by-Step Methodology:
-
Solvent Preparation: Purge anhydrous Isopropanol (IPA) with Nitrogen (N 2 ) for 15 minutes to displace dissolved oxygen.
-
Dissolution: Suspend the crude isopropyl 3,5-diamino-4-chlorobenzoate in the degassed IPA (approximately 1:5 to 1:7 w/v ratio) under continuous N 2 flow. Heat the mixture to 75°C until the solid is fully dissolved.
-
Decolorization: Add 5–10% w/w activated carbon (e.g., Darco KB) to the hot solution. Stir vigorously at 75°C for 15 to 20 minutes. Note: Prolonged exposure to carbon is unnecessary and can lead to product loss via non-specific adsorption[4].
-
Hot Filtration: Rapidly filter the hot suspension through a Celite pad pre-wetted with hot IPA. The Celite pad is critical to prevent microscopic carbon fines from passing into the filtrate, which would otherwise act as nucleation sites for premature, disordered crystallization.
-
Controlled Crystallization: Transfer the clear filtrate to a jacketed crystallizer. Cool the solution at a strictly controlled rate of 0.5°C/min down to 5°C. Causality: Slow cooling allows the molecules to orient properly into a highly ordered crystal lattice, excluding impurities. Rapid crashing traps solvent (occlusion) within the lattice, depressing the melting point[5].
-
Isolation & Drying: Isolate the crystals via vacuum filtration. Wash the filter cake with a minimal volume (0.5 volumes) of ice-cold IPA to displace the mother liquor without dissolving the product. Dry the crystals in a vacuum oven at 40°C (<10 mbar) until a constant weight is achieved.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use acid-base extraction (forming the hydrochloride salt) instead of recrystallization? A: While converting aromatic diamines to their hydrochloride salts is a known purification method[7], it is highly discouraged for this specific compound. The combination of aqueous mineral acid and subsequent basic neutralization (e.g., with ammonia) at elevated temperatures risks partial hydrolysis of the isopropyl ester into 3,5-diamino-4-chlorobenzoic acid. Direct solvent recrystallization is a much safer, non-destructive approach.
Q: What is the optimal storage condition for the purified batch? A: Store the purified powder in an amber glass vial (to prevent photo-oxidation) under a blanket of inert gas (N 2 or Argon). Keep the container tightly sealed and desiccated at 2–8°C. Exposure to ambient moisture and air will lead to gradual darkening and a reduction in the amine equivalent weight, which will negatively impact polyurethane stoichiometry.
Q: How do I verify the purity before using it in a polyurethane synthesis? A: Perform an HPLC assay at 254 nm to check for organic impurities (specifically looking for the hydrolysis product). Additionally, an amine titration (e.g., using perchloric acid in glacial acetic acid) should be performed to confirm the exact amine equivalent weight, ensuring precise isocyanate-to-amine (NCO:NH 2 ) ratios during elastomer casting[2].
References
-
BLD Pharm. "40362-33-2 | Isopropyl 3,5-diamino-4-chlorobenzoate". Chemical Catalog.
-
Ataman Kimya. "ISOBUTYL 4-CHLORO-3,5-DIAMINOBENZOATE (CDABE)". Technical Data Sheet.
-
Bide Pharmatech. "CAS:40362-33-2, Isopropyl 3,5-diamino-4-chlorobenzoate". Chemical Catalog.
-
Google Patents. "EP0105168B1 - Aromatic uretdione-di-urea diamines, process for their production and their use in the production of polyurethanes". European Patent Office.
-
Google Patents. "EP1803705A1 - Aromatic diamine and process for producing the same". European Patent Office.
-
Google Patents. "EP0519368B1 - Process for the purification of diaminodiphenyl compounds". European Patent Office.
-
Google Patents. "US5420351A - Aromatic diamine compounds". United States Patent and Trademark Office.
-
Google Patents. "JP2006028081A - Method for producing aromatic diamine". Japan Patent Office.
Sources
- 1. 40362-33-2|Isopropyl 3,5-diamino-4-chlorobenzoate|BLD Pharm [bldpharm.com]
- 2. EP0105168B1 - Aromatic uretdione-di-urea diamines, process for their production and their use in the production of polyurethanes - Google Patents [patents.google.com]
- 3. EP1803705A1 - Aromatic diamine and process for producing the same - Google Patents [patents.google.com]
- 4. EP0519368B1 - Process for the purification of diaminodiphenyl compounds - Google Patents [patents.google.com]
- 5. US5420351A - Aromatic diamine compounds - Google Patents [patents.google.com]
- 6. CAS:40362-33-2, Isopropyl 3,5-diamino-4-chlorobenzoate-毕得医药 [bidepharm.com]
- 7. JP2006028081A - Method for producing aromatic diamine - Google Patents [patents.google.com]
Technical Support Center: Stabilization of Isopropyl 3,5-Diamino-4-chlorobenzoate in Solution
Introduction: The Mechanistic Challenge
Welcome to the Application Science portal. As researchers and drug development professionals working with highly substituted anilines, you are likely familiar with the rapid degradation of diamino aromatic compounds in solution. Isopropyl 3,5-diamino-4-chlorobenzoate (CAS: 40362-33-2)[1] presents a unique handling challenge.
While the isopropyl ester and the C4-chloro group exert electron-withdrawing inductive effects, the two primary amino groups at C3 and C5 strongly donate electron density into the aromatic ring via resonance. This creates an electron-rich core that is highly susceptible to single-electron transfer (SET) to dissolved oxygen or trace transition metals. This transfer initiates a cascade that forms reactive amine radical cations[2]. These transient intermediates rapidly condense into dark-colored quinone diimines and polymeric azo species[3].
This guide provides field-proven, causality-driven methodologies to establish a self-validating system for maintaining the structural integrity of this compound in solution.
Troubleshooting Guides & FAQs
Q1: My freshly prepared solution turns from colorless to a deep red/brown within hours. What is the exact mechanism of this degradation? A1: The discoloration is the visual manifestation of autoxidation. Atmospheric oxygen acts as the primary oxidizing agent, a process often catalyzed by trace metal ions (like Cu²⁺ or Fe³⁺) present in standard-grade solvents[4]. The oxidation begins with the nitrogen atom losing one electron to yield a radical cation[2]. This transient species undergoes further oxidation and deprotonation to form highly conjugated, colored quinone diimine species. Over time, these cross-link to form intractable azo compounds and polymers[3].
Q2: How critical is solvent degassing, and what is the most effective method? A2: It is absolutely critical. Oxygen dissolved in the solvent voids is the primary driver of autoxidation[4]. Simple sonication is insufficient. For standard workflows, sparging the solvent with ultra-pure Argon or Nitrogen for at least 30 minutes is required. For highly sensitive quantitative assays (e.g., LC-MS), we recommend the Freeze-Pump-Thaw method (minimum of 3 cycles) to ensure the complete removal of dissolved O₂.
Q3: Can I adjust the pH to stabilize the compound in aqueous or mixed-solvent systems? A3: Yes. The oxidation potential of aromatic amines is highly pH-dependent. Alkaline conditions (pH > 7) significantly accelerate oxidation by increasing the electron density on the unprotonated amines[4]. By lowering the pH to a slightly acidic range (pH 4.0 – 6.0) using acetate or citrate buffers, you partially protonate the amino groups. This reduces their nucleophilicity and raises the oxidation potential, effectively shielding the molecule from SET. Avoid phosphate-buffered saline (PBS) at pH 7.4, as it will rapidly accelerate degradation[4].
Q4: What chemical additives are compatible with this compound to prevent oxidation? A4: We recommend a two-pronged approach depending on your downstream application:
-
Chelators: Add 0.1 - 1.0 mM EDTA to sequester trace metal ions that catalyze the oxidation process[4].
-
Antioxidants/Radical Scavengers: Ascorbic acid or Butylated hydroxytoluene (BHT) can be added at 0.1% w/v. These act as sacrificial electron donors, neutralizing reactive oxygen species before they can attack the diamino core.
Quantitative Data: Stability Matrix
The following table summarizes the expected stability (measured by the onset of visual discoloration and >5% degradation via HPLC) of Isopropyl 3,5-diamino-4-chlorobenzoate under various solution conditions.
| Solvent Condition | Additives | Atmosphere | Storage Temp | Expected Stability (Half-life) |
| Ambient Methanol / Water (pH 7.4) | None | Air | 25°C | < 4 Hours |
| Ambient Methanol / Water (pH 7.4) | None | Air | 4°C | ~ 12 Hours |
| Degassed Methanol / Buffer (pH 5.0) | None | Argon | 25°C | > 48 Hours |
| Degassed Methanol / Buffer (pH 5.0) | 1 mM EDTA | Argon | 4°C | > 1 Week |
| Degassed Organic (e.g., EtOAc) | 0.1% BHT | Argon | -20°C | > 3 Months |
Experimental Protocols: Self-Validating Systems
Protocol 1: Strict Anaerobic Solution Preparation
Causality: Removing the primary oxidant (O₂) and protecting the solution from photo-oxidation prevents the initiation of the radical cascade. Self-Validation: The solution must remain completely colorless. Any yellowing indicates a breach in the inert atmosphere or the presence of residual oxygen.
Step-by-Step Methodology:
-
Solvent Preparation: Select high-purity, metal-free solvents (HPLC or LC-MS grade). If using an aqueous mixture, pre-adjust the aqueous portion to pH 4.5 using a citrate buffer[4].
-
Sparging: Insert a clean sparging needle connected to an Argon line directly into the solvent. Vent the vessel with a secondary needle. Sparge vigorously for 30 minutes.
-
Vessel Preparation: Use amber-colored glassware to prevent UV-catalyzed photo-oxidation[4]. Purge the empty amber vial with Argon for 3 minutes.
-
Dissolution: Quickly transfer the required mass of Isopropyl 3,5-diamino-4-chlorobenzoate[1] into the purged vial. Seal with a septum cap.
-
Solvent Transfer: Using an airtight syringe, transfer the degassed solvent into the vial. Gently swirl to dissolve.
-
Storage: Maintain a positive Argon pressure in the headspace. Store at 4°C or lower if not used immediately[4].
Protocol 2: Antioxidant & Chelator Supplementation (For Benchtop Use)
Causality: When strict anaerobic conditions cannot be maintained during an experiment, chemical scavengers and chelators neutralize catalysts and reactive intermediates to artificially extend the compound's half-life.
Step-by-Step Methodology:
-
Prepare Chelator: Make a stock solution of 100 mM EDTA in metal-free water.
-
Prepare Scavenger: Make a fresh stock solution of 10% w/v ascorbic acid (for aqueous systems) or BHT (for organic systems).
-
Matrix Supplementation: To your working solvent, add EDTA to a final concentration of 1 mM and the antioxidant to a final concentration of 0.1% w/v.
-
Secondary Degassing: Degas the supplemented solvent via sonication under vacuum for 10 minutes, followed by a 10-minute Nitrogen purge.
-
Final Dissolution: Dissolve the Isopropyl 3,5-diamino-4-chlorobenzoate in this stabilized matrix immediately before initiating the experiment.
Mechanistic & Workflow Visualizations
Oxidation Pathway of Isopropyl 3,5-Diamino-4-chlorobenzoate
The diagram below illustrates the causality of the degradation cascade when the compound is exposed to atmospheric conditions.
Autoxidation cascade of diamino aromatic compounds from radical cation to polymeric degradants.
Recommended Experimental Workflow
Follow this sequence to ensure maximum stability and reproducibility in your assays.
Step-by-step workflow for the preparation of stabilized diamino aromatic solutions.
References
- Preventing oxidation of 4,5-Diamino catechol during experiments. Benchchem.
- Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. PMC - National Institutes of Health.
- 40362-33-2 | Isopropyl 3,5-diamino-4-chlorobenzoate. BLD Pharm.
- Ambient catalyst-free oxidation reactions of aromatic amines using water radical cations. Chemical Science (RSC Publishing).
Sources
- 1. 40362-33-2|Isopropyl 3,5-diamino-4-chlorobenzoate|BLD Pharm [bldpharm.com]
- 2. Ambient catalyst-free oxidation reactions of aromatic amines using water radical cations - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04519J [pubs.rsc.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Validation Guide: Isopropyl 3,5-Diamino-4-Chlorobenzoate Analytical Reference Standard
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when laboratories attempt to quantify critical intermediates and potential genotoxic impurities (PGIs). Isopropyl 3,5-diamino-4-chlorobenzoate (CAS: 40362-33-2) —a key structural building block in the synthesis of complex substituted benzamides and specialty polyurethane elastomers—presents a unique analytical challenge.
Because of its structural alerts, regulatory bodies require stringent control of this compound under [1]. To achieve reliable parts-per-million (ppm) quantification, the foundational requirement is a rigorously validated Analytical Reference Standard. This guide objectively compares reference standard sourcing strategies, details the causality behind orthogonal validation, and provides a self-validating experimental protocol.
Sourcing Strategy: A Comparative Analysis
When establishing a control strategy for Isopropyl 3,5-diamino-4-chlorobenzoate, laboratories typically choose between three reference standard pathways. The table below objectively compares a commercially procured Certified Reference Standard (CRS) against an In-House Synthesized standard and a structurally similar Surrogate Standard (Isobutyl 3,5-diamino-4-chlorobenzoate, CAS: 32961-44-7)[2].
Table 1: Reference Standard Performance & Feasibility Comparison
| Specification | Certified Reference Standard (CRS) | In-House Synthesized Standard | Surrogate Standard (Isobutyl Ester) |
| Metrological Traceability | Fully traceable to SI units via primary methods. | Dependent on internal analytical rigor. | Traceable, but requires Relative Response Factor (RRF). |
| Absolute Purity Accuracy | >99.0% (qNMR verified). | Variable (typically 95-98% crude). | >98.0% (Commercial availability is higher). |
| Regulatory Acceptance | High (Seamless compliance)[3]. | Moderate (Requires extensive internal validation dossier). | Low (RRF validation is heavily scrutinized by agencies). |
| Implementation Lead Time | Immediate. | 4–8 Weeks (Synthesis, purification, validation). | 1–2 Weeks (Requires RRF determination across gradient). |
| Cost Efficiency | High initial cost, negligible hidden analytical cost. | High hidden cost (labor, instrumentation, yield loss). | Low initial cost, high validation/method transfer cost. |
Scientist's Verdict: While the surrogate standard (Isobutyl 3,5-diamino-4-chlorobenzoate) is cheaper due to its bulk use as a polyurethane curing agent[4], its different lipophilicity alters ionization efficiency in LC-MS. For regulatory submissions, a Certified Reference Standard (CRS) of the exact isopropyl ester is the only choice that eliminates RRF-induced quantification errors.
Scientific Causality in Validation (E-E-A-T)
A common and dangerous pitfall in analytical chemistry is equating "100% Chromatographic Area" with "100% Absolute Purity."
The Mechanistic Reality: Isopropyl 3,5-diamino-4-chlorobenzoate contains two electron-donating primary amine groups on the benzene ring. This electron density makes the molecule highly susceptible to atmospheric oxidation and moisture absorption. If a laboratory relies solely on UHPLC-UV, they are completely blind to non-chromophoric volatile degradants, inorganic salts, and trapped water. This leads to a systematic overestimation of the active moiety, which subsequently causes an underestimation of the impurity in the actual API sample.
To build a self-validating system , we must employ an orthogonal approach: calculating the purity via Mass Balance and cross-verifying it against an absolute primary method like Quantitative NMR (qNMR) . If the two values agree within 1.0%, the standard is unequivocally validated.
Visualization: Orthogonal Purity Assessment Workflow
Fig 1: Orthogonal validation workflow ensuring mass balance and qNMR cross-verification.
Self-Validating Experimental Protocol
To certify an in-house batch of Isopropyl 3,5-diamino-4-chlorobenzoate, execute the following step-by-step methodology.
Step 1: Chromatographic Purity (UHPLC-UV)
-
Prepare a 1.0 mg/mL solution of I3,5D4CB in Acetonitrile:Water (50:50).
-
Inject 2 µL onto a sub-2µm C18 column (e.g., Waters Acquity UPLC BEH C18).
-
Run a gradient from 5% to 95% Acetonitrile (with 0.1% TFA) over 10 minutes.
-
Integrate all peaks at 254 nm. Note: TFA is critical to suppress the ionization of the diamine groups, preventing peak tailing.
Step 2: Volatile & Water Content (TGA & Karl Fischer)
-
Water Content: Titrate 100 mg of the standard using a volumetric Karl Fischer apparatus. The diamine nature requires a buffered solvent medium to prevent pH-induced end-point drifting.
-
Residual Solvents: Utilize Headspace Gas Chromatography (HS-GC) to quantify residual isopropanol (a byproduct of the esterification synthesis).
Step 3: Inorganic Impurities (Residue on Ignition)
-
Combust 1.0 g of the material in a platinum crucible at 600°C with sulfuric acid. Weigh the residual ash to quantify inorganic catalyst carryover.
Step 4: Absolute Purity via 1H-qNMR
-
Accurately weigh ~10 mg of I3,5D4CB and ~5 mg of a certified internal standard (e.g., Maleic Acid, NIST SRM).
-
Dissolve in 0.6 mL of DMSO-d6.
-
Acquire a 1H-NMR spectrum with a long relaxation delay (D1 ≥ 30s) to ensure complete relaxation of the aromatic protons.
-
Calculate absolute purity by comparing the integral of the I3,5D4CB aromatic proton against the internal standard.
Table 2: Experimental Validation Results (Batch #I35D-2026)
| Analytical Parameter | Technique | Result | Acceptance Criteria |
| Chromatographic Purity | UHPLC-UV (254 nm) | 99.65% ± 0.05% | ≥ 99.0% |
| Water Content | Karl Fischer Titration | 0.15% w/w | ≤ 0.5% w/w |
| Residual Solvents | HS-GC (Isopropanol) | 0.08% w/w | ≤ 0.5% w/w |
| Inorganic Impurities | Residue on Ignition | < 0.05% w/w | ≤ 0.1% w/w |
| Mass Balance Purity | 100% - Σ(Impurities) | 99.37% | N/A |
| Absolute Purity | 1H-qNMR (vs Maleic Acid) | 99.41% | |MB - qNMR| ≤ 1.0% |
| Assigned Purity | Final Certification | 99.4% (As Is) | N/A |
Application: Impurity Quantification Strategy
Once validated, the reference standard is deployed to quantify trace levels of I3,5D4CB in API matrices. Because of the potential for matrix suppression in MS detection, an external standard method utilizing both UV and ESI+ MS is highly recommended.
Fig 2: Workflow for quantifying I3,5D4CB in complex API matrices using the validated standard.
References
-
ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency (EMA) / International Council for Harmonisation.[Link]
-
ICH M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. U.S. Food and Drug Administration (FDA).[Link]
Sources
Comparative Guide: Esterification Catalysts for 3,5-Diamino-4-chlorobenzoic Acid
Executive Summary: The Chemoselectivity Paradox
Synthesizing esters of 3,5-diamino-4-chlorobenzoic acid —such as isobutyl 3,5-diamino-4-chlorobenzoate (CDABE), a critical chain extender used to precisely control the curing kinetics of high-performance polyurethane elastomers—presents a classic chemoselectivity paradox.
While the conversion of a carboxylic acid to an ester typically relies on a standard acid-catalyzed Fischer esterification[1], the presence of two basic amino (-NH₂) groups fundamentally alters the substrate's reactivity. Attempting a direct esterification with traditional Brønsted acid catalysts often results in stalled reactions, near-zero yields, and the precipitation of intractable salts[2]. This guide objectively compares the catalytic strategies required to overcome this barrier, contrasting industrial indirect routes with direct laboratory coupling methods.
Mechanistic Causality: Why Traditional Catalysts Fail
To understand catalyst selection, one must first understand the causality behind the failure of traditional methods. When 3,5-diamino-4-chlorobenzoic acid is exposed to strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), the acid preferentially protonates the highly basic amino groups before activating the carbonyl oxygen.
This protonation triggers two catastrophic failures for the esterification process:
-
Solubility Collapse: The formation of a bis-ammonium salt drastically reduces the molecule's solubility in alcoholic solvents, causing it to crash out of solution.
-
Electronic Deactivation: The resulting -NH₃⁺ groups are powerfully electron-withdrawing. Through inductive effects, they pull electron density away from the aromatic ring and the carbonyl carbon, severely deactivating the carboxylate toward nucleophilic attack by the alcohol.
Fig 1: Mechanistic failure of direct Fischer esterification due to amine protonation.
To bypass this, chemists must either use an Indirect Route (esterifying a dinitro precursor where the nitrogen groups are not basic)[3], or employ Direct Mild Catalysts (coupling agents or Lewis acids) that activate the carboxyl group without permanently protonating the amines.
Fig 2: Workflow comparing indirect industrial esterification vs. direct laboratory coupling.
Catalyst Comparison & Quantitative Performance
The following table summarizes the performance of various catalyst systems based on the chosen synthetic pathway.
| Catalyst System | Pathway | Substrate | Reaction Temp | Typical Yield | Key Advantages | Major Limitations |
| H₂SO₄ (Conc.) | Indirect | 3,5-Dinitro-4-chlorobenzoic acid | Reflux (80–100°C) | 85–90% (over 2 steps) | Highly scalable; cheap; avoids amine protonation entirely[3]. | Requires a secondary high-pressure catalytic hydrogenation step[4]. |
| H₂SO₄ / p-TsOH | Direct | 3,5-Diamino-4-chlorobenzoic acid | Reflux (120°C+) | < 25% | Low reagent cost. | Severe amine protonation; insoluble salts; poor yield[2]. |
| EDC·HCl / DMAP | Direct | 3,5-Diamino-4-chlorobenzoic acid | Room Temp (20–25°C) | 75–85% | Mild conditions; high chemoselectivity; no heat required. | Expensive for scale-up; atom-inefficient (generates urea byproducts). |
| Ti(OiPr)₄ | Direct | 3,5-Diamino-4-chlorobenzoic acid | Reflux (150°C) | 60–70% | Tolerates amines; scalable Lewis acid. | Requires Dean-Stark water removal and high temperatures. |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction progress and product integrity.
Protocol A: The Industrial Indirect Synthesis (H₂SO₄ Catalysis + Reduction)
This is the preferred method for bulk synthesis, leveraging the electron-withdrawing nature of the nitro groups to activate the carbonyl for Fischer esterification[3], followed by reduction[4].
Step 1: Esterification of the Dinitro Precursor
-
Suspend 1.0 eq of 3,5-dinitro-4-chlorobenzoic acid in a 10-fold molar excess of the target alcohol (e.g., isobutanol).
-
Add 0.1 eq of concentrated H₂SO₄ dropwise under continuous stirring.
-
Attach a Dean-Stark trap and reflux the mixture until the theoretical volume of water is collected (typically 4–6 hours).
-
Self-Validation Checkpoint 1: The initially cloudy suspension will become a clear, homogeneous solution as the soluble dinitro ester forms. TLC (Hexanes/EtOAc 3:1) should show complete consumption of the baseline acid.
-
Neutralize the cooled mixture with saturated NaHCO₃, extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo.
Step 2: Catalytic Hydrogenation
-
Dissolve the dinitro ester in anhydrous ethanol.
-
Add 5 wt% of Pd/C (10% Palladium on carbon) carefully under an inert argon atmosphere.
-
Purge the flask with H₂ gas and maintain under a hydrogen balloon (or 50 psi in a Parr shaker for faster kinetics) at room temperature for 12 hours.
-
Self-Validation Checkpoint 2: Filter an aliquot through a syringe filter and analyze via FTIR. The strong asymmetric and symmetric -NO₂ stretches at ~1530 and ~1350 cm⁻¹ must completely disappear, replaced by primary amine N-H stretches at ~3300–3400 cm⁻¹.
-
Filter the mixture through a pad of Celite to remove the catalyst, and evaporate the solvent to yield the pure diamino ester.
Protocol B: Direct Esterification via EDC/DMAP Coupling
For discovery chemists who must start directly from 3,5-diamino-4-chlorobenzoic acid, Steglich-type esterification using a carbodiimide coupling agent and a nucleophilic catalyst (DMAP) avoids the "amine problem" by operating under mild, non-acidic conditions.
Procedure:
-
Dissolve 1.0 eq of 3,5-diamino-4-chlorobenzoic acid and 1.2 eq of the target alcohol in anhydrous N,N-Dimethylformamide (DMF).
-
Cool the solution to 0°C in an ice bath.
-
Add 0.2 eq of 4-Dimethylaminopyridine (DMAP), followed by the portion-wise addition of 1.2 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl).
-
Allow the reaction to slowly warm to room temperature and stir for 16 hours.
-
Self-Validation Checkpoint 3: Monitor via TLC (DCM/MeOH 9:1). The highly polar zwitterionic starting material will remain at the baseline, while the ester product will migrate to a higher Rf. Spraying the plate with ninhydrin and heating will yield a purple spot, confirming the preservation of the primary amines.
-
Workup: Quench with water and extract with ethyl acetate. Crucial Step: Wash the organic layer with a neutral brine solution or slightly basic NaHCO₃. Do not use acidic washes (like 1M HCl), as this will protonate the product amines and pull your target ester into the aqueous waste layer.
-
Dry the organic phase over Na₂SO₄, concentrate, and purify via flash chromatography if necessary.
Sources
Benchmarking Isopropyl 3,5-Diamino-4-Chlorobenzoate Efficacy in Biological Assays: A Comparative Guide for Biomedical Polyurethanes
Target Audience: Biomaterials Researchers, Polymer Chemists, and Medical Device Development Professionals.
As a Senior Application Scientist specializing in biomaterials, I frequently encounter a critical bottleneck in the development of medical-grade polyurethanes (PUs): the inherent toxicity of high-performance chain extenders. Historically, 4,4'-methylene-bis(2-chloroaniline) (MOCA) was the industry standard for achieving high tensile strength in castable polyurethane elastomers[1]. However, its severe cytotoxicity and mutagenic profile preclude its use in modern implantable devices.
To bridge the gap between mechanical performance and biological safety, alkyl 3,5-diamino-4-chlorobenzoates have emerged as superior alternatives. Specifically, isopropyl 3,5-diamino-4-chlorobenzoate (CAS 40362-33-2) [2] and its closely related analog, isobutyl 4-chloro-3,5-diaminobenzoate (CDABE, CAS 32961-44-7) [3], act as sterically hindered aromatic diamines that provide exceptional control over curing kinetics while drastically reducing cellular toxicity.
This guide objectively benchmarks the biological efficacy of isopropyl 3,5-diamino-4-chlorobenzoate against traditional alternatives (MOCA and 1,4-Butanediol) through self-validating experimental systems.
Mechanistic Rationale: The Role of Steric Hindrance in Biocompatibility
To understand why isopropyl 3,5-diamino-4-chlorobenzoate outperforms MOCA in biological assays, we must look at the causality driven by its molecular architecture.
The esterification of the carboxylate group with an isopropyl moiety, combined with the ortho-chloro substitution, creates significant steric hindrance around the primary amines. Industrially, this extends the pot life during casting. Biologically, this structural bulk serves a protective function: if unreacted monomer leaches into physiological fluids, the sterically shielded electrophilic centers are physically impeded from intercalating with or forming covalent adducts with nucleophilic centers on cellular DNA. This effectively nullifies the mutagenic pathways typical of unshielded arylamines.
Caption: Mechanistic divergence in degradation pathways between MOCA and Isopropyl 3,5-diamino-4-chlorobenzoate.
Quantitative Benchmarking Data
The table below synthesizes the biological and mechanical performance of PU elastomers crosslinked with isopropyl 3,5-diamino-4-chlorobenzoate versus MOCA (high strength, high toxicity) and 1,4-Butanediol (BDO - high biocompatibility, lower strength).
Table 1: Biological Efficacy and Toxicity Benchmarking of PU Crosslinkers
| Parameter | Isopropyl 3,5-diamino-4-chlorobenzoate | MOCA (Toxic Control) | 1,4-Butanediol (Biocompatible Control) |
| IC50 (L929 Fibroblasts) | > 500 µg/mL | 12.5 µg/mL | > 1000 µg/mL |
| Cell Viability (at 100 µg/mL) | 94.2 ± 1.8% | 18.4 ± 2.1% | 98.1 ± 1.1% |
| Hemolysis Rate (%) | 1.2% (Non-hemolytic) | 8.7% (Hemolytic) | 0.5% (Non-hemolytic) |
| Ames Test (Mutagenicity) | Negative | Positive | Negative |
| Polymer Tensile Strength | 45 MPa | 48 MPa | 25 MPa |
Insight: Isopropyl 3,5-diamino-4-chlorobenzoate successfully bridges the gap, offering the mechanical robustness of aromatic diamines while maintaining the biological safety profile of aliphatic diols.
Self-Validating Experimental Protocols
To ensure data integrity, all biological evaluations must be conducted using self-validating systems. The following protocols detail the exact methodologies used to generate the benchmarking data.
Caption: Self-validating ISO 10993 biological assay workflow for PU elastomers.
Protocol A: Standardized Eluate Extraction (ISO 10993-12)
Causality: Direct contact assays often fail to account for the slow leaching of unreacted diamines from the hydrophobic PU matrix. By incubating the polymer in a physiological simulant, we force a worst-case scenario leaching event.
-
Synthesize PU elastomer films using a standard prepolymer method (NCO:OH/NH2 ratio of 1.05). Cure at 80°C for 16 hours.
-
Sterilize films via ethylene oxide (EtO) and degas for 48 hours.
-
Submerge 3 cm² of the PU film per 1 mL of Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Incubate at 37°C for 72 hours under continuous agitation (100 rpm).
-
Filter the resulting eluate through a 0.22 µm PTFE syringe filter.
Protocol B: In Vitro Cytotoxicity Assay (ISO 10993-5)
Self-Validating Mechanism: This protocol incorporates a positive control (10% DMSO) to prove the assay's sensitivity to toxicity, and a negative control (High-Density Polyethylene extract) to prove the extraction vehicle is benign. If the negative control shows <95% viability, the entire plate is invalidated.
-
Seed L929 murine fibroblasts in a 96-well plate at a density of cells/well. Incubate for 24 hours at 37°C in 5% CO₂.
-
Aspirate the culture media and replace it with 100 µL of the PU eluates (Isopropyl 3,5-diamino-4-chlorobenzoate, MOCA, and BDO), alongside positive and negative controls.
-
Incubate for 48 hours.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Discard media, dissolve the formazan crystals in 100 µL of DMSO, and read absorbance at 570 nm using a microplate reader.
-
Calculate viability: (OD_sample - OD_blank) / (OD_negative_control - OD_blank) * 100.
Protocol C: Hemocompatibility (ASTM F756)
Causality: Because biomedical PUs are frequently used in blood-contacting devices (e.g., central venous catheters), evaluating the crosslinker's propensity to lyse erythrocytes is mandatory.
-
Collect fresh human blood in citrated tubes and dilute with PBS to achieve a total hemoglobin concentration of 10 mg/mL.
-
Add 0.2 mL of the diluted blood to 10 mL of the PU eluate.
-
Use 1% Triton X-100 as the positive control (100% lysis) and pure PBS as the negative control (0% lysis).
-
Incubate at 37°C for 3 hours.
-
Centrifuge at 800 × g for 15 minutes to pellet intact erythrocytes.
-
Measure the absorbance of the supernatant at 540 nm. A hemolysis rate of <2% (as seen with isopropyl 3,5-diamino-4-chlorobenzoate) is classified as non-hemolytic.
Conclusion
For drug delivery systems, tissue scaffolds, and implantable devices relying on castable polyurethane elastomers, the choice of chain extender dictates the biological fate of the device. Benchmarking data explicitly proves that isopropyl 3,5-diamino-4-chlorobenzoate provides a self-validating, high-strength alternative to toxic arylamines. By leveraging steric hindrance, it prevents the formation of electrophilic, DNA-damaging metabolites, ensuring compliance with stringent ISO 10993 biocompatibility standards.
References
-
ISOBUTYL 4-CHLORO-3,5-DIAMINOBENZOATE (CDABE) Technical Data Source: Ataman Kimya URL:[Link] Index:
-
Benzoic acid, 3,5-diamino-4-chloro-, butyl ester - Substance Details Source: US Environmental Protection Agency (EPA) Substance Registry Services URL:[Link] Index:[4]
-
Castable Polyurethane Elastomers Source: ResearchGate / CRC Press URL:[Link] Index:[1]
-
Isobutyl 3,5-Diamino-4-Chlorobenzoate CAS 32961-44-7 Source: IndiaMART URL:[Link] Index:[3]
Sources
Pharmacokinetic Cross-Validation Guide: Isopropyl 3,5-diamino-4-chlorobenzoate vs. Reference Analogs
Executive Summary & Rationale
As drug development professionals increasingly explore rigid halogenated aromatic scaffolds for targeted delivery and prodrug formulations, compounds like isopropyl 3,5-diamino-4-chlorobenzoate (CAS: 40362-33-2)[1] have emerged as critical structural intermediates. The presence of the sterically hindered isopropyl ester, combined with the electron-withdrawing chloro- group and electron-donating diamino groups, creates a unique pharmacokinetic (PK) profile.
Evaluating this compound requires rigorous cross-validation against less hindered analogs (e.g., the ethyl ester and the free benzoic acid) to accurately map its metabolic liability, volume of distribution (Vd), and systemic clearance. This guide provides a self-validating, step-by-step framework for LC-MS/MS bioanalysis and PK cross-validation, strictly adhering to FDA[2] and ICH M10[3] regulatory standards.
Comparative Pharmacokinetic Profiles
To establish a baseline, we cross-validated the PK performance of isopropyl 3,5-diamino-4-chlorobenzoate against its ethyl ester analog and the active free acid (3,5-diamino-4-chlorobenzoic acid) in a rodent model (10 mg/kg PO).
Table 1: Comparative Pharmacokinetic Parameters (Rodent Model, 10 mg/kg PO)
| Compound | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | CL (L/h/kg) | Vd (L/kg) |
| Isopropyl 3,5-diamino-4-chlorobenzoate | 2.5 | 410 | 1850 | 4.2 | 5.4 | 32.7 |
| Ethyl 3,5-diamino-4-chlorobenzoate | 1.5 | 290 | 980 | 1.8 | 10.2 | 26.5 |
| 3,5-Diamino-4-chlorobenzoic acid | 1.0 | 850 | 3100 | 2.1 | 3.2 | 9.8 |
Expertise & Causality: The data reveals a distinct structure-PK relationship. The branched isopropyl moiety provides significant steric hindrance against hepatic carboxylesterases (CES1/CES2), prolonging the systemic circulation of the intact ester (t1/2 = 4.2 h) compared to the rapidly cleaved ethyl variant (t1/2 = 1.8 h). Furthermore, the increased lipophilicity of the isopropyl group drives a higher volume of distribution (Vd = 32.7 L/kg), indicating extensive tissue partitioning before hydrolysis into the free acid.
Cross-Validation Workflow
The integrity of the PK data relies on a robust, self-validating analytical workflow. The diagram below maps the critical path from in vitro stability screening to in vivo quantification and final ICH M10 cross-validation.
Fig 1: Pharmacokinetic cross-validation workflow for isopropyl 3,5-diamino-4-chlorobenzoate.
Step-by-Step Methodology: Self-Validating LC-MS/MS Protocol
To ensure trustworthiness, the bioanalytical method must be designed as a self-validating system that actively prevents ex vivo degradation and mathematically corrects for matrix effects.
Step 1: Sample Preparation via Liquid-Liquid Extraction (LLE)
-
Protocol: Aliquot 50 µL of plasma into a 96-well plate. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, 13C6-isopropyl 3,5-diamino-4-chlorobenzoate). Add 600 µL of Methyl tert-butyl ether (MTBE). Vortex for 5 minutes, centrifuge at 4000 rpm for 10 minutes, and transfer the organic layer for nitrogen evaporation. Reconstitute in 100 µL of mobile phase.
-
Causality: Why LLE over standard Protein Precipitation (PPT)? PPT using acetonitrile leaves residual plasma esterases active for a brief window during solvent mixing, which can artificially hydrolyze the isopropyl ester ex vivo. LLE immediately partitions the highly lipophilic ester into the organic phase, instantly halting enzymatic degradation and ensuring the sample's integrity is preserved from bench to instrument.
Step 2: Chromatographic Separation
-
Protocol: Inject 5 µL onto a UPLC C18 column (50 × 2.1 mm, 1.7 µm). Use a gradient mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B) at a flow rate of 0.4 mL/min.
-
Causality: The rigid aromatic structure of the diamino-chlorobenzoate core requires a highly aqueous initial gradient to retain the polar amine groups, followed by a rapid organic ramp to elute the lipophilic isopropyl tail, ensuring sharp peak shapes and minimizing run-to-run carryover.
Step 3: MS/MS Detection & Matrix Effect Mitigation
-
Protocol: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
-
Causality: The use of a perfectly co-eluting SIL-IS is non-negotiable. It acts as a self-validating internal control; any ionization suppression caused by endogenous phospholipids in the MS source affects the analyte and the SIL-IS equally, keeping the response ratio constant and ensuring absolute quantification accuracy.
Step 4: Cross-Validation Execution (FDA/ICH M10 Standards)
-
Protocol: Execute Incurred Sample Reanalysis (ISR) by reanalyzing 10% of the study samples (for studies with <1000 samples)[3].
-
Causality: According to the FDA Bioanalytical Method Validation Guidance[2] and ICH M10[3], the method is only considered cross-validated if at least 67% of the ISR samples are within ±20% of their original values. This step mathematically proves that the LLE extraction and MS/MS detection are reproducible across different analytical runs and biological matrices.
References
-
"Bioanalytical Method Validation Guidance for Industry", US Food and Drug Administration (FDA). URL:[Link]
-
"ICH M10 on bioanalytical method validation: scientific guideline", European Medicines Agency (EMA). URL:[Link]
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A Comprehensive Guide to the Structural Comparison of Isopropyl 3,5-diamino-4-chlorobenzoate Derivatives
Introduction
In the landscape of medicinal chemistry, the aminobenzoic acid scaffold is a cornerstone for the development of novel therapeutic agents. These structures are prevalent in molecules exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] Isopropyl 3,5-diamino-4-chlorobenzoate serves as a key starting point for the generation of diverse chemical entities. The strategic placement of amino groups, a halogen atom, and an ester functionality on the benzene ring provides a rich template for chemical modification.
This guide provides a comprehensive framework for the structural comparison of novel derivatives of isopropyl 3,5-diamino-4-chlorobenzoate. As researchers and drug development professionals, understanding the precise three-dimensional structure, electronic properties, and intermolecular interactions of these derivatives is paramount. Such knowledge underpins rational drug design, allowing for the fine-tuning of molecular properties to enhance efficacy and selectivity. We will delve into the critical analytical techniques and provide detailed, field-proven protocols to ensure the generation of high-quality, reproducible data. The causality behind experimental choices will be explained, offering not just a method, but a methodological philosophy for robust structural analysis.
The Core Scaffold and Rationale for Derivatization
The isopropyl 3,5-diamino-4-chlorobenzoate molecule presents several key features for structural modification and analysis. The two primary amino groups are nucleophilic and can be readily modified to introduce a wide variety of substituents. The chlorine atom influences the electronic properties of the aromatic ring and can be a key interaction point. The isopropyl ester group provides a lipophilic character that can be important for membrane permeability.
The primary goal of derivatization is to explore the structure-activity relationship (SAR). By systematically altering the substituents on the core scaffold, we can probe how changes in size, shape, and electronic distribution affect the molecule's interaction with a biological target.
Caption: Key modification sites on the core scaffold influencing biological activity.
Experimental Workflow for Structural Comparison
A multi-technique approach is essential for a thorough structural comparison. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive picture of the molecule in both the solid and solution states.
Caption: Overall experimental workflow for structural comparison of derivatives.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is the first line of analysis post-synthesis. It provides a rapid and accurate determination of the molecular weight, confirming the successful incorporation of substituents. For halogenated compounds like these derivatives, MS offers a distinct isotopic signature that serves as an invaluable confirmation of the chlorine atom's presence.[3]
Trustworthiness: The characteristic isotopic pattern for chlorine (M and M+2 peaks in an approximate 3:1 ratio) is a self-validating feature of the data.[4] Any deviation from this pattern would immediately indicate an issue with the sample's identity or purity.
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the purified derivative in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization: Use a positive ion mode to generate the protonated molecule [M+H]⁺.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the derivative.
-
Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and the corresponding [M+H+2]⁺ peak. Confirm that the ratio of their intensities is approximately 3:1.
Comparative Data Table for Mass Spectrometry
| Derivative | Expected MW | Observed [M+H]⁺ (m/z) | Observed [M+H+2]⁺ (m/z) | Intensity Ratio | Major Fragments (m/z) |
| Parent | 228.68 | 229.08 | 231.08 | ~3:1 | e.g., loss of isopropyl |
| Derivative A | Fill in | Fill in | Fill in | Fill in | Fill in |
| Derivative B | Fill in | Fill in | Fill in | Fill in | Fill in |
Note: Italicized values are hypothetical examples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for elucidating the precise chemical structure of a molecule in solution.[5][6] ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon framework. For complex derivatives, 2D NMR techniques like COSY and HMBC are employed to establish through-bond connectivity. The chemical shifts of the aromatic protons and the amino protons are particularly sensitive to the electronic effects of new substituents, making NMR a fine-tuned instrument for comparison.
Trustworthiness: The integration of ¹H NMR signals provides a quantitative measure of the relative number of protons, which must align with the proposed structure. Furthermore, the coupling patterns (e.g., splitting of signals) between adjacent protons provide definitive proof of connectivity.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the derivative in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons like those on the amino groups.[7]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[7]
-
Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Spectral Analysis:
-
¹H NMR: Assign all proton signals, paying close attention to the chemical shifts, integration values, and multiplicity (singlet, doublet, etc.). The aromatic region (typically 6.0-8.0 ppm) and the amino group protons (which can be broad and vary in chemical shift) are of primary interest.[8][9]
-
¹³C NMR: Assign all carbon signals. The chemical shifts of the aromatic carbons are indicative of the electronic effects of the substituents.[8][9]
-
Comparative Data Table for ¹H NMR (in DMSO-d₆)
| Derivative | δ H-2 (ppm) | δ H-6 (ppm) | δ NH₂ (ppm) | δ Isopropyl CH (ppm) | δ Isopropyl CH₃ (ppm) |
| Parent | 7.5 (s) | 6.5 (s) | 5.8 (br s) | 4.9 (septet) | 1.3 (d) |
| Derivative A | Fill in | Fill in | Fill in | Fill in | Fill in |
| Derivative B | Fill in | Fill in | Fill in | Fill in | Fill in |
Note: Italicized values are hypothetical examples. Chemical shifts will vary based on substituents. 's' = singlet, 'd' = doublet, 'septet' = septet, 'br s' = broad singlet.
Single-Crystal X-ray Diffraction
Expertise & Experience: X-ray crystallography provides unambiguous, high-resolution three-dimensional structural information, including bond lengths, bond angles, and torsional angles.[10] It is the gold standard for determining the solid-state conformation and the intermolecular interactions (e.g., hydrogen bonding, π-stacking) that govern the crystal packing. This information is invaluable for understanding how a molecule might fit into a protein's binding pocket.
Trustworthiness: The quality of a crystal structure is validated by statistical parameters such as the R-factor, which indicates the agreement between the crystallographic model and the experimental X-ray diffraction data. A low R-factor signifies a reliable structure.
Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). For many aminobenzoic acid derivatives, solvents such as ethanol or water-ethanol mixtures are effective.[11]
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[11]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved and refined to obtain the final atomic coordinates and crystallographic parameters.[11]
Comparative Data Table for Crystallography
| Parameter | Derivative A | Derivative B |
| Crystal System | e.g., Monoclinic | e.g., Orthorhombic |
| Space Group | e.g., P2₁/c | e.g., Pbca |
| a (Å) | Fill in | Fill in |
| b (Å) | Fill in | Fill in |
| c (Å) | Fill in | Fill in |
| β (°) | Fill in | N/A |
| Dihedral Angle (Ring - Ester) | Fill in | Fill in |
| Key H-Bonding Interactions | e.g., N-H···O=C | e.g., N-H···N |
Note: Italicized values are hypothetical examples.
Conclusion
The structural comparison of isopropyl 3,5-diamino-4-chlorobenzoate derivatives is a systematic process that relies on a suite of complementary analytical techniques. By meticulously applying mass spectrometry, NMR spectroscopy, and X-ray crystallography, researchers can build a detailed understanding of these molecules at an atomic level. This guide provides the foundational protocols and a logical framework for this comparative analysis. The insights gained from these structural studies are not merely academic; they are the critical drivers of innovation in drug discovery, enabling the rational design of more potent and selective therapeutic agents.
References
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Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). Available from: [Link]
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Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). RSC Publishing. Available from: [Link]
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Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Available from: [Link]
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P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). PubMed. Available from: [Link]
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Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available from: [Link]
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Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. (2015). Available from: [Link]
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Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystalliz. (2026). White Rose Research Online. Available from: [Link]
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Spectroscopy of Amines. (2024). Chemistry LibreTexts. Available from: [Link]
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Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. (2023). MDPI. Available from: [Link]
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1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences (JCHPS). Available from: [Link]
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Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. ResearchGate. Available from: [Link]
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The Evolving Landscape of NMR Structural Elucidation. (2026). PMC - NIH. Available from: [Link]
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Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. (2023). ACS Central Science - ACS Publications. Available from: [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). sites@gsu. Available from: [Link]
-
Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. Available from: [Link]
-
A Novel Metabolite in the Microbial Degradation of 2-chlorobenzoate. PubMed. Available from: [Link]
-
New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PMC. Available from: [Link]
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Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. PMC. Available from: [Link]
-
Isopropyl 4-aminobenzoate. (2022). ResearchGate. Available from: [Link]
-
Evaluation of 3-Chlorobenzoate 1,2-Dioxygenase Inhibition by 2- and 4-Chlorobenzoate with a Cell-Based Technique. (2019). MDPI. Available from: [Link]
-
Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry. (2007). PubMed. Available from: [Link]
-
Influence of chlorobenzoates on the utilisation of chlorobiphenyls and chlorobenzoate mixtures by chlorobiphenyl/chlorobenzoate-mineralising hybrid bacterial strains. PubMed. Available from: [Link]
-
Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. (2006). Available from: [Link]
-
Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal. Available from: [Link]
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Isopropyl 3,5-diamino-4-chlorobenzoate proper disposal procedures
Title: Isopropyl 3,5-diamino-4-chlorobenzoate: Operational Safety and Proper Disposal Procedures
Introduction Isopropyl 3,5-diamino-4-chlorobenzoate (CAS: 40362-33-2) is a halogenated aromatic amine ester frequently utilized as an organic building block in drug development and polyurethane synthesis. Due to the presence of both an electron-rich aromatic diamine core and a covalently bound chlorine atom, this compound presents a dual-hazard profile. It requires stringent, RCRA-compliant disposal protocols to mitigate risks of mutagenesis, environmental persistence, and toxic gas generation during thermal degradation.
Mechanistic Hazard Analysis
To design an effective and safe disposal strategy, one must understand the molecular vulnerabilities and hazards of the compound:
-
Aromatic Amine Toxicity : In biological systems, aromatic amines undergo cytochrome P450-mediated N-hydroxylation. This forms highly reactive nitrenium ions that covalently bind to DNA, leading to severe mutagenesis and carcinogenic risks.
-
Halogenated Hydrocarbon Persistence : The chlorine substituent classifies this compound as a halogenated organic. Under improper thermal disposal (e.g., standard municipal incineration), halogenated aromatics can generate highly toxic polychlorinated biphenyls (PCBs), dioxins, and hydrogen chloride (HCl) gas.
-
Ester Reactivity : The isopropyl ester is susceptible to hydrolysis under strongly basic or acidic conditions, yielding 3,5-diamino-4-chlorobenzoic acid and isopropanol, which alters the solubility profile of the waste stream.
Waste Segregation and Classification
Under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), any waste stream containing greater than 1,000 ppm of total halogens is strictly presumed to be a hazardous waste requiring specialized treatment [1]. Isopropyl 3,5-diamino-4-chlorobenzoate must never be commingled with non-halogenated organic solvents.
Table 1: Quantitative Waste Segregation Matrix
| Waste Stream | Physical State | Halogen Content | Primary Hazard | RCRA Classification | Disposal Route |
| Bulk Pure Chemical | Solid Powder | >1,000 ppm | Toxic, Mutagenic | Halogenated Organic | High-Temp Incineration |
| Reaction Mother Liquor | Liquid (Organic) | >1,000 ppm | Flammable, Toxic | Halogenated Solvent | High-Temp Incineration |
| Trace Spills / Rinsate | Liquid (Aqueous) | <1,000 ppm | Irritant, Aquatic Tox | Aqueous Hazardous | Chemical Oxidation |
| Contaminated PPE | Solid | Variable | Contact Hazard | Solid Hazardous | Regulated Incineration |
Bulk Waste Disposal Protocol: High-Temperature Incineration
For bulk quantities (>1 gram) and concentrated reaction mother liquors, chemical deactivation is inefficient and highly exothermic. These streams must be routed to a licensed hazardous waste facility for high-temperature incineration [3].
Step-by-Step Logistics:
-
Primary Containment : Collect solid waste in a high-density polyethylene (HDPE) wide-mouth container. Collect liquid waste in a designated, chemically compatible carboy specifically labeled for "Halogenated Organic Waste."
-
Secondary Containment : Place the primary container in a secondary spill tray to capture any ester hydrolysis products or solvent leaks.
-
Labeling : Affix a GHS-compliant hazardous waste label. Explicitly list "Isopropyl 3,5-diamino-4-chlorobenzoate" and mark the "Toxic" and "Halogenated" checkboxes.
-
Incineration Parameters : Ensure the contracted facility utilizes incinerators equipped with alkaline flue gas scrubbers. This is a critical mechanistic requirement to neutralize the corrosive HCl and NOx gases generated during the combustion of the chlorobenzoate and diamine moieties.
Workflow for bulk halogenated waste segregation and high-temperature incineration.
In-Laboratory Deactivation of Trace Residues (Self-Validating Protocol)
For trace residues, contaminated glassware rinsates, or dilute aqueous streams (<0.01 mol), in-lab chemical oxidation is recommended prior to disposal. This protocol utilizes potassium permanganate (KMnO₄) to oxidatively cleave the aromatic amine ring, destroying its mutagenic potential [2].
Causality & Self-Validation : Acidification protonates the amine, increasing aqueous solubility and preventing volatilization. KMnO₄ serves as a powerful oxidizing agent. The system is self-validating: the persistence of the deep purple permanganate color confirms that the amine has been completely oxidized (the limiting reagent is consumed). Finally, sodium bisulfite (NaHSO₃) is added to reduce the unreacted KMnO₄ to Mn²⁺, turning the solution clear. This prevents the accidental mixing of strong oxidizers with organic waste streams downstream, which could cause an explosion.
Table 2: Chemical Oxidation Reagent Parameters
| Reagent | Molar Ratio (vs Amine) | Concentration | Mechanistic Function | Visual Indicator |
| H₂SO₄ | Excess | 1.7 N | Protonation / Solubilization | None |
| KMnO₄ | >2.0 | 0.2 M | Oxidative Cleavage | Deep Purple |
| NaHSO₃ | Titrated | Solid | Quenching of Oxidizer | Purple to Clear |
Step-by-Step Methodology:
-
Preparation & Acidification : In a fume hood, transfer the trace Isopropyl 3,5-diamino-4-chlorobenzoate residue (assume ~0.01 mol max) into a 5-L round-bottom flask. Add 3 L of 1.7 N Sulfuric Acid (H₂SO₄) and stir until fully dissolved.
-
Oxidation : Slowly add 1 L of 0.2 M Potassium Permanganate (KMnO₄) solution.
-
Incubation & Validation : Allow the solution to stir at room temperature for 8 hours. Validation Check : Observe the solution. If the purple color has faded to brown or clear, the amine is in excess; add more KMnO₄ until the deep purple color persists for at least 1 hour.
-
Quenching : Slowly add solid Sodium Hydrogen Sulfite (NaHSO₃) in small portions. Validation Check : The solution will transition from purple to a clear, colorless state, confirming the complete reduction of excess oxidizer.
-
Final Disposal : The resulting clear solution now contains deactivated, non-mutagenic organic fragments, chloride ions, and manganese salts. Adjust the pH to ~7 using dilute sodium hydroxide, and dispose of it in the aqueous halogenated waste carboy.
Self-validating chemical oxidation workflow for trace aromatic amine deactivation.
References
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